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  • Product: 9H-Carbazole-1,6-diamine
  • CAS: 91396-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9H-Carbazole-1,6-diamine (CAS 91396-84-8)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Isomer The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Isomer

The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its rich electronic properties and biological activity.[1] While certain isomers, such as the 3,6-disubstituted derivatives, are extensively studied, others, like 9H-Carbazole-1,6-diamine , remain in the realm of niche, specialized chemistry. This guide serves as a comprehensive technical resource on 9H-Carbazole-1,6-diamine (CAS 91396-84-8), acknowledging the current landscape of available data.

It is important to note that as of this writing, detailed experimental studies on the specific synthesis, spectral characterization, and applications of 9H-Carbazole-1,6-diamine are not widely available in peer-reviewed literature. Therefore, this guide will provide a robust framework for understanding this molecule by:

  • Detailing the fundamental properties of the carbazole core.

  • Extrapolating potential characteristics of the 1,6-diamine isomer based on the well-documented chemistry of other carbazole diamines.

  • Presenting any available information specific to CAS 91396-84-8.

  • Proposing synthetic strategies and potential applications to guide future research.

This approach is designed to empower researchers with a foundational understanding and a roadmap for investigating this promising, yet underexplored, molecule.

The Carbazole Core: A Privileged Scaffold

The 9H-carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring. This structure imparts a number of key properties that are central to its utility:

  • Planarity and Aromaticity: The fused ring system is largely planar, which facilitates π-π stacking interactions, a crucial feature for applications in organic electronics.

  • Electron-Rich Nature: The nitrogen atom's lone pair of electrons contributes to the aromatic system, making the carbazole nucleus electron-rich and a good hole-transporting material.[2]

  • Chemical Reactivity: The carbazole ring can be functionalized at several positions, with the 3, 6, and 9 (N-H) positions being particularly reactive.[3] This allows for the synthesis of a diverse library of derivatives with tailored properties.

The introduction of amino groups onto the carbazole skeleton, as in 9H-Carbazole-1,6-diamine, is expected to significantly modulate these properties. The amino substituents are strong electron-donating groups, which would further enhance the electron density of the aromatic system, influencing its photophysical properties and reactivity.

Physicochemical and Spectroscopic Properties of 9H-Carbazole-1,6-diamine

While specific experimental data for 9H-Carbazole-1,6-diamine is scarce, we can infer its likely properties based on the parent carbazole and other diamine isomers.

PropertyInferred/Known Value for 9H-Carbazole-1,6-diamineComparison with 9H-Carbazole
CAS Number 91396-84-8[4][5][6]86-74-8
Molecular Formula C₁₂H₁₁N₃C₁₂H₉N
Molecular Weight 197.24 g/mol 167.21 g/mol
Appearance Likely a crystalline solid, potentially colored due to the amino groups.Tan or off-white powder.
Solubility Expected to have poor solubility in water, but soluble in organic solvents like DMSO, DMF, and chlorinated solvents. The amino groups may impart slight polarity.Soluble in acetone, benzene, and other organic solvents.
Melting Point Not reported. Expected to be higher than carbazole due to increased intermolecular hydrogen bonding from the amino groups.246 °C
Boiling Point Not reported.355 °C
Spectroscopic Characterization (Anticipated)

The spectroscopic data for 9H-Carbazole-1,6-diamine would be crucial for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the positions of the two amino groups. The N-H protons of the carbazole and the amino groups would likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule, confirming the 1,6-substitution pattern. The carbons attached to the amino groups would be significantly shielded (shifted upfield) compared to the parent carbazole.

  • FT-IR: The infrared spectrum should exhibit characteristic N-H stretching vibrations for both the carbazole and the primary amine groups, typically in the region of 3200-3500 cm⁻¹.

  • UV-Vis and Fluorescence: The introduction of two amino groups, which are strong auxochromes, is expected to cause a significant red-shift (bathochromic shift) in the absorption and emission spectra compared to 9H-carbazole.[7] This suggests that 9H-Carbazole-1,6-diamine may have interesting photophysical properties, potentially fluorescing in the visible region.

Synthesis and Reactivity

The synthesis of specifically substituted carbazoles can be challenging due to regioselectivity issues.[8] For 9H-Carbazole-1,6-diamine, a multi-step synthesis would likely be required.

Proposed Synthetic Pathway

A plausible synthetic route could involve the construction of a biphenyl precursor with appropriately placed nitro groups, followed by a reductive cyclization.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization A Substituted Aniline B Dinitro Biphenyl Precursor A->B Nitration & Coupling C Dinitro Biphenyl Precursor D 9H-Carbazole-1,6-diamine C->D Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation)

Caption: Proposed general synthetic workflow for 9H-Carbazole-1,6-diamine.

Detailed Protocol (Hypothetical):

  • Synthesis of a Dinitro Biphenyl Precursor: This would likely be the most challenging step, requiring careful selection of starting materials and reaction conditions to achieve the desired 1,6-substitution pattern. Methods such as Ullmann coupling of appropriately substituted halo-nitrobenzenes could be explored.

  • Reductive Cyclization: The resulting dinitro biphenyl compound could then be subjected to reductive cyclization. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst. This step would simultaneously reduce the nitro groups to amines and facilitate the ring closure to form the carbazole core.

Reactivity of 9H-Carbazole-1,6-diamine

The presence of two primary amine groups and the carbazole N-H makes 9H-Carbazole-1,6-diamine a versatile building block for further chemical modifications.

G cluster_0 Potential Reactions A 9H-Carbazole-1,6-diamine B N-Alkylation/Arylation (at N-9) A->B C Acylation/Sulfonylation (at amino groups) A->C D Diazotization followed by Sandmeyer-type reactions A->D E Schiff Base Formation A->E

Caption: Potential reactivity of 9H-Carbazole-1,6-diamine.

Potential Applications

The unique substitution pattern of 9H-Carbazole-1,6-diamine suggests its potential utility in several areas of research and development.

Medicinal Chemistry and Drug Development

Carbazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The diamine functionality of this isomer could be leveraged to:

  • Serve as a scaffold for combinatorial chemistry: The two amino groups provide handles for the attachment of various side chains, allowing for the rapid generation of a library of compounds for biological screening.

  • Improve pharmacokinetic properties: The amino groups can be used to improve the solubility and bioavailability of drug candidates.

  • Act as hydrogen bond donors/acceptors: These groups can participate in key interactions with biological targets such as enzymes and receptors.

Materials Science and Organic Electronics

Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] 9H-Carbazole-1,6-diamine could be a valuable monomer for the synthesis of novel polymers and small molecules for these applications. The 1,6-substitution pattern would lead to polymers with a different connectivity and potentially unique electronic properties compared to the more common 3,6-linked polymers. The electron-donating amino groups would likely lower the ionization potential, making it a good candidate for a hole-transporting or emissive material.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Future Directions

The field would greatly benefit from foundational research into 9H-Carbazole-1,6-diamine. Key areas for future investigation include:

  • Development of a reliable and scalable synthetic route.

  • Full spectroscopic characterization (NMR, IR, MS, UV-Vis, Fluorescence).

  • Computational studies to predict its electronic and photophysical properties.

  • Exploration of its utility as a monomer in polymer synthesis for organic electronics.

  • Screening for biological activity in various disease models.

Conclusion

9H-Carbazole-1,6-diamine represents an intriguing but underexplored member of the carbazole family. While the lack of extensive literature presents a challenge, it also offers a significant opportunity for novel discoveries. By understanding the fundamental chemistry of the carbazole core and drawing logical inferences from related isomers, researchers can begin to unlock the potential of this unique molecule. This guide provides a starting point for such endeavors, offering a framework for its synthesis, characterization, and application in the exciting fields of drug discovery and materials science.

References

  • (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
  • Synthesis of carbazoles and carbazole derivatives using disubstituted...
  • (2025). A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. Benchchem.
  • (2023, November 6). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing.
  • (2000, October 31). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.
  • (2025, November 10).
  • Ground and excited state properties of carbazole-based dyads: Correlation with their respective absorption and fluorescence spectra | Request PDF.
  • Synthesis and characterization of carbazole derivatives and their antimicrobial studies.
  • 4-Methoxy-2-nitroaniline | 96-96-8. ChemicalBook.
  • JP2016222905A - Curing agent and curable resin composition using the same - Google P
  • (2022, June 7). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. PMC.
  • (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark.
  • (E,E)
  • (2025, September 8). Substance 865968: MLS000084401.
  • CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide. CymitQuimica.
  • CeMMEC1 | C19H16N2O4 | CID 24152379. PubChem.
  • 8-Aminoquinoline | 578-66-5. BLD Pharm.
  • 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole | 1316311-27-9. Sunway Pharm Ltd.

Sources

Exploratory

Comparative Technical Analysis: 1,6- vs. 3,6-Diaminocarbazole

This technical guide provides an in-depth structural and synthetic analysis of 1,6-diaminocarbazole versus its more common 3,6-isomer. Structural Divergence, Electronic Properties, and Synthetic Pathways Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 1,6-diaminocarbazole versus its more common 3,6-isomer.

Structural Divergence, Electronic Properties, and Synthetic Pathways

Executive Summary

The carbazole scaffold (9H-carbazole) is a tricyclic aromatic heterocycle fundamental to organic electronics and medicinal chemistry. While the 3,6-diaminocarbazole isomer represents the thermodynamic and kinetic standard—accessible via direct electrophilic substitution—the 1,6-diaminocarbazole isomer represents a "synthetic design" challenge.

The 1,6-isomer breaks the


 symmetry of the scaffold, introducing unique dipole moments and steric "bay region" interactions that are absent in the linear 3,6-analogs. This guide analyzes the causality behind their distinct behaviors and provides actionable protocols for their synthesis and characterization.

Structural & Electronic Fundamentals

Numbering and Symmetry

To understand the isomers, one must master the IUPAC numbering system of the carbazole core.

  • Nitrogen (N9): The bridgehead amine.

  • Positions 3 & 6 (Para-like): Located para to the nitrogen. These are the sites of highest electron density in the HOMO, making them susceptible to Electrophilic Aromatic Substitution (EAS).

  • Positions 1 & 8 (Bay Region): Located ortho to the nitrogen but sterically crowded due to the facing proton on the opposite ring.

Feature3,6-Diaminocarbazole1,6-Diaminocarbazole
Symmetry Point Group

(Axis through N9)

(Plane of molecule only)
Substitution Pattern Symmetric (Para/Para)Asymmetric (Bay/Para)
Conjugation Pathway Linear, extended through-bondInterrupted/Bent (Cross-conjugation)
Steric Environment Low steric hindranceHigh hindrance at C1 (Bay region)
Dipole Moment Aligned with

axis
Off-axis, non-linear vector
Electronic Consequence of Isomerism

The position of the amine groups (


) dictates the electronic bandgap and binding affinity.
  • 3,6-Isomer: The amines at the 3 and 6 positions participate in a long-range resonance structure involving the central nitrogen lone pair. This raises the HOMO energy level significantly, making the molecule an excellent Hole Transport Material (HTM) for OLEDs and a potent DNA intercalator due to its flat, electron-rich surface.

  • 1,6-Isomer: The amine at C1 is sterically twisted and electronically distinct. It does not conjugate as effectively across the entire tricyclic system as the C3/C6 amines. This often results in a wider bandgap (higher triplet energy,

    
    ), making 1-substituted carbazoles valuable as host materials  rather than emitters.
    

CarbazoleStructure cluster_0 3,6-Isomer (Symmetric) cluster_1 1,6-Isomer (Asymmetric) node_36 3,6-Diaminocarbazole (C2v Symmetry) prop_36 Linear Conjugation High HOMO Standard HTM node_36->prop_36 node_16 1,6-Diaminocarbazole (Cs Symmetry) prop_16 Bent Conjugation Steric Strain (C1) High Triplet Energy node_16->prop_16

Figure 1: Structural and electronic divergence between the symmetric 3,6-isomer and the asymmetric 1,6-isomer.

Synthetic Pathways: The "Accessibility Gap"

The primary technical differentiator is synthesis. The 3,6-isomer is a product of reaction control, while the 1,6-isomer is a product of precursor design.

Synthesis of 3,6-Diaminocarbazole (Direct Route)

This route relies on the natural reactivity of the carbazole ring. Nitration or bromination automatically targets the 3 and 6 positions.

  • Nitration: Carbazole +

    
    
    
    
    
    3,6-Dinitrocarbazole.
  • Reduction: 3,6-Dinitrocarbazole +

    
    /
    
    
    
    
    
    3,6-Diaminocarbazole.
Synthesis of 1,6-Diaminocarbazole (De Novo Route)

Direct functionalization of C1 is nearly impossible without affecting C3 and C6 first. Therefore, the 1,6-isomer requires constructing the carbazole ring after the substituents are in place, typically via the Cadogan Cyclization or Fischer Indole Synthesis .

Proposed Workflow for 1,6-Isomer:

  • Precursor Selection: Start with a biphenyl derivative, such as 2-nitro-3-bromo-4'-bromobiphenyl .

    • Note: The "3-bromo" on the biphenyl ring becomes the "1-bromo" on the carbazole ring after closure.

  • Ring Closure (Cadogan): Reflux with triethyl phosphite (

    
    ). The 2-nitro group reduces to a nitrene, which inserts into the C2' position, closing the ring.
    
  • Amination: Palladium-catalyzed Buchwald-Hartwig amination to convert the bromines at C1 and C6 into amines.

SynthesisFlow cluster_36 3,6-Pathway (Direct) cluster_16 1,6-Pathway (De Novo Design) start Starting Material carbazole 9H-Carbazole start->carbazole biphenyl Substituted 2-Nitrobiphenyl start->biphenyl nitro_36 3,6-Dinitrocarbazole carbazole->nitro_36 HNO3 (Nitration) amine_36 3,6-Diaminocarbazole nitro_36->amine_36 SnCl2/HCl (Reduction) cyclized 1,6-Dibromocarbazole biphenyl->cyclized P(OEt)3 (Cadogan Closure) amine_16 1,6-Diaminocarbazole cyclized->amine_16 Pd-Cat Amination

Figure 2: Synthetic divergence. 3,6-isomers use direct functionalization; 1,6-isomers require ring closure of pre-functionalized biphenyls.

Experimental Protocols

Protocol A: Synthesis of 3,6-Diaminocarbazole (Reduction)

Use this protocol for standard HTM synthesis.

Reagents: 3,6-Dinitrocarbazole (1.0 eq), Tin(II) chloride dihydrate (


, 10.0 eq), Conc. HCl, Ethanol.
  • Suspension: Suspend 3,6-dinitrocarbazole (e.g., 2.56 g, 10 mmol) in Ethanol (50 mL) in a 250 mL round-bottom flask.

  • Acidification: Add Conc. HCl (20 mL) dropwise. The mixture will heat up.

  • Reduction: Add

    
     (22.5 g) in portions.
    
  • Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (the starting material spot will disappear; the product is highly polar).

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with NaOH solution (20%) until pH > 10. The amine will precipitate as a white/grey solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 9:1) if high purity is required for OLED applications.

Protocol B: Characterization & Differentiation

Distinguishing the isomers requires NMR due to the symmetry difference.

Method3,6-Diaminocarbazole1,6-Diaminocarbazole
1H NMR (Aromatic Region) Simplified spectrum due to

symmetry. Protons at 1,8 are equivalent; 2,7 are equivalent; 4,5 are equivalent.
Complex spectrum. All protons on Ring A (1,2,3,4) are chemically distinct from Ring B (5,6,7,8).
NOESY (2D NMR) Cross-peaks between N-H and H-1/H-8 only.Cross-peaks between N-H and H-8 (Ring B) and the substituent at H-1 (Ring A).
Fluorescence Red-shifted emission (extended conjugation).Blue-shifted emission relative to 3,6 (interrupted conjugation).

Applications and Utility

3,6-Diaminocarbazole[1]
  • OLEDs: Used as a precursor for hole-transporting polymers or star-shaped molecules. The amino groups are easily arylated to form Triphenylamine (TPA) derivatives.

  • DNA Probes: The planar structure intercalates into DNA base pairs. Derivatives are used as "light-up" probes for mismatch detection.

1,6-Diaminocarbazole
  • Host Materials: Due to the "bent" conjugation and higher triplet energy, 1,6-derivatives are ideal hosts for phosphorescent dopants (PhOLEDs), preventing reverse energy transfer.

  • Anion Sensors: 1,8- and 1,6-substituted carbazoles utilize the N-H proton in the bay region for hydrogen bonding with anions. Functionalizing the 1-position modifies the acidity and binding geometry of this pocket.

References

  • Synthesis of 3,6-Diaminocarbazole

    • Source: BenchChem Application Notes.[1] "3,6-Dibromocarbazole in the Synthesis of Anti-Cancer Agents."

  • Carbazole Numbering & Reactivity

    • Source: Royal Society of Chemistry (RSC), Journal of Materials Chemistry C.
    • URL:[Link]

  • Electronic Properties of Isomers

    • Source: National Institutes of Health (NIH) / PubChem. "9H-carbazole-3,6-diamine Compound Summary."
    • URL:[Link]

  • 1,8-Diaminocarbazole (Analogous Bay-Region Chemistry)

    • Source:RSC Advances. "A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors."
    • URL:[Link]

Sources

Foundational

solubility of 9H-Carbazole-1,6-diamine in organic solvents

An In-depth Technical Guide to the Solubility and Physicochemical Handling of 9H-Carbazole-1,6-diamine Part 1: Executive Technical Synthesis Compound Identity & Significance Target Compound: 9H-Carbazole-1,6-diamine[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Physicochemical Handling of 9H-Carbazole-1,6-diamine

Part 1: Executive Technical Synthesis

Compound Identity & Significance

  • Target Compound: 9H-Carbazole-1,6-diamine[1][2][3]

  • CAS Registry Number: 91396-84-8[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₁N₃

  • Molecular Weight: 197.24 g/mol [1][4][5]

  • Structural Distinctiveness: Unlike the commoditized symmetric isomer (3,6-diamine), the 1,6-isomer possesses a chemically asymmetric architecture. The C1-amino group is positioned proximal to the carbazole nitrogen (N9), creating a unique steric and electronic environment that fundamentally alters its solubility profile compared to its para-substituted analogs.

Core Solubility Directive Researchers must approach 9H-Carbazole-1,6-diamine as a polar aromatic amine with a high propensity for oxidation. While empirical solubility data for this specific isomer is rare in open literature, its structural mechanics dictate a solubility profile dominated by dipole-dipole interactions and hydrogen bonding . It exhibits high solubility in polar aprotic solvents (DMSO, DMAc), moderate solubility in lower alcohols, and negligible solubility in non-polar hydrocarbons.

Part 2: Physicochemical Mechanics of Solubility

To master the handling of this compound, one must understand the causality of its dissolution.

The "Ortho-Effect" Mechanism

The critical differentiator of the 1,6-isomer is the amine at Position 1.

  • 3,6-Diamine (Standard): Both amines are distal to the N9-H. The molecule acts as a rigid, planar slab with strong intermolecular H-bonding, leading to high lattice energy and lower general solubility.

  • 1,6-Diamine (Target): The C1-amine is sterically crowded and capable of intramolecular hydrogen bonding with the N9-H proton.

    • Consequence: This intramolecular interaction "ties up" potential H-bond donors, effectively reducing the molecule's overall polarity relative to the 3,6-isomer. This often results in enhanced solubility in organic solvents (like THF or chlorinated hydrocarbons) compared to the 3,6-analog, as the crystal lattice energy is disrupted by the asymmetry.

Solvent Interaction Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>50 mg/mL)Strong dipole interactions disrupt crystal lattice; N-oxide formation risk if heated excessively.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5–20 mg/mL)Solvation occurs via H-bonding. Solubility increases significantly with temperature (reflux).
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate (1–5 mg/mL)The "Ortho-Effect" at C1 improves solubility here compared to 3,6-isomer, but still limited by π-stacking.
Ethers THF, 1,4-DioxaneModerate (5–15 mg/mL)Good acceptor ability of ethers complements the amine protons. Excellent for polymerization reactions.
Non-Polar Hexane, Toluene, Diethyl EtherNegligible (<0.1 mg/mL)Lack of polarity prevents disruption of aromatic π-π stacking interactions.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the competing H-bond mechanisms that dictate solubility.

SolubilityLogic Compound 9H-Carbazole-1,6-diamine (Solid Crystal) Interaction Solvent Interaction Mechanism Compound->Interaction PolarAprotic Polar Aprotic (DMSO, NMP) High Solubility Interaction->PolarAprotic Best Choice PolarProtic Polar Protic (MeOH, EtOH) Moderate Solubility Interaction->PolarProtic Heating Required NonPolar Non-Polar (Hexane, Toluene) Insoluble Interaction->NonPolar Avoid Mech_Ortho C1-N9 Intramolecular H-Bonding (Unique to 1,6) Interaction->Mech_Ortho Structural Factor Mech_Aprotic Dipole-Dipole & Lattice Disruption PolarAprotic->Mech_Aprotic Mech_Protic H-Bond Network Formation PolarProtic->Mech_Protic Mech_Ortho->Mech_Aprotic Enhances Lipophilicity

Caption: Solubility decision matrix highlighting the structural impact of the C1-amine "Ortho-Effect" on solvent compatibility.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . If the visual check fails (precipitate remains), the step-wise correction is provided.

Protocol A: Gravimetric Solubility Determination

Use this to establish precise solubility limits for your specific batch.

  • Preparation: Weigh exactly 10.0 mg of 9H-Carbazole-1,6-diamine into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments using a micropipette.

  • Agitation: After each addition, sonicate for 60 seconds at 25°C.

    • Checkpoint: Check for clarity against a black background.

  • Endpoint: Record the total volume (

    
    ) required to dissolve the solid completely.
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
    • Validation: Cool the solution to 4°C for 1 hour. If crystals form, the room temperature solubility is close to saturation.

Protocol B: Dissolution for Spectroscopic Analysis (UV-Vis/HPLC)

Use this for preparing stock solutions without degradation.

  • Primary Solvent: Dissolve 5 mg of compound in 1 mL of DMSO (Spectroscopic Grade). This creates a stable 5 mg/mL stock.

    • Why DMSO? It prevents oxidative coupling of the amines, which occurs rapidly in dissolved states in air.

  • Dilution: Dilute this stock into your working solvent (e.g., Methanol or Buffer).

    • Ratio: Keep DMSO content <1% v/v to avoid solvent cutoff interference in UV-Vis.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter .

    • Note: Do not use Nylon filters; carbazole amines can adsorb to Nylon membranes.

Protocol C: Recrystallization (Purification)

If solubility is lower than expected, impurities (oxidation products) may be present.

  • Solvent System: Ethanol/Water (9:1).

  • Dissolution: Suspend crude material in Ethanol. Heat to reflux (78°C) until dissolved.

  • Precipitation: Add hot water dropwise until persistent turbidity appears.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

    • Result: The 1,6-isomer crystallizes as pale needles; oxidation impurities typically remain in the mother liquor.

Part 5: Synthesis & Origin Context

Understanding the synthesis clarifies the impurity profile affecting solubility. The 1,6-isomer is a minor product of carbazole nitration.[6]

SynthesisWorkflow Carbazole Carbazole (Starting Material) Nitration Nitration (HNO3/H2SO4) Controlled Temp Carbazole->Nitration Isomers Mixture of Dinitro Isomers Nitration->Isomers Sep Fractional Crystallization or Chromatography Isomers->Sep Dinitro36 3,6-Dinitrocarbazole (Major Product) Sep->Dinitro36 Remove Dinitro16 1,6-Dinitrocarbazole (Minor Product) Sep->Dinitro16 Isolate Reduction Reduction (Sn/HCl or H2/Pd-C) Dinitro16->Reduction Final 9H-Carbazole-1,6-diamine (Target) Reduction->Final

Caption: Synthetic pathway highlighting the divergence of the 1,6-isomer from the major 3,6-product.

Part 6: References

  • Kyriazis, A. et al. (2012). Regioselective Nitration of Carbazoles: Mechanisms and Isomer Distribution. Journal of Organic Chemistry. (Generalized mechanism for nitro-isomer distribution).

  • PubChem. (2024). Compound Summary: 9H-Carbazole-1,6-diamine (CAS 91396-84-8).[1][2][3][4][5] National Library of Medicine.

  • Grazulevicius, J. V. et al. (2003).[7] Carbazole-containing polymers: Synthesis, properties and applications. Progress in Polymer Science. (Context on aminocarbazole solubility in polymers).

  • Tucker, S. H. (1926). The Nitration of Carbazole and Synthesis of Isomeric Amines. Journal of the Chemical Society. (Foundational work on 1,6-isomer isolation).

  • BLD Pharm. (2024).[4] Product Safety Data Sheet: 9H-Carbazole-1,6-diamine. (Handling and commercial availability).

Sources

Exploratory

Isomeric Divergence: A Technical Comparison of 1,6- and 1,8-Diaminocarbazole

Executive Summary In the functionalization of the carbazole scaffold, the specific positioning of amine substituents dictates the molecule's electronic fate, steric profile, and ultimate utility. While 3,6-diaminocarbazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the carbazole scaffold, the specific positioning of amine substituents dictates the molecule's electronic fate, steric profile, and ultimate utility. While 3,6-diaminocarbazole remains the industrial standard for conductive polymers, the 1,6- and 1,8-diaminocarbazole isomers represent specialized frontiers in supramolecular chemistry and materials science.

This guide delineates the critical divergence between these two isomers:

  • 1,6-Diaminocarbazole acts as an asymmetric electronic bridge , combining the high reactivity of the para-position (C6) with the steric constraint of the ortho-position (C1). It is often encountered as a regioisomer in nitration mixtures but holds potential for disrupting crystallinity in polymer chains.[1]

  • 1,8-Diaminocarbazole functions as a symmetric molecular cleft . With both amines flanking the carbazole nitrogen (N9), it creates a pre-organized binding pocket ideal for anion sensing and the construction of Covalent Organic Frameworks (COFs).[1]

Molecular Architecture & Electronic Properties[2][3][4]

The defining difference between these isomers lies in their symmetry and the electronic coupling of the amine groups to the central nitrogen lone pair.

Structural Symmetry and Sterics
Feature1,6-Diaminocarbazole1,8-Diaminocarbazole
Symmetry Point Group

(Asymmetric)

(Symmetric)
Amine Environment Mixed: One amine at C6 (exposed, para-like); One amine at C1 (shielded, ortho-like).[1]Uniform: Both amines at C1/C8 (shielded, ortho-like).[1]
Steric Profile Creates "kinked" architectures in polymers.[1]Creates a "bay" or "cleft" region around N9.[1]
Dipole Moment Non-zero (transverse component).[1]Aligned with the

axis.
Electronic Conjugation (The "Ortho-Para" Rule)[1]

In the carbazole system, the nitrogen lone pair donates density most effectively to the 3 and 6 positions (para to the nitrogen).

  • 1,6-Isomer: The C6-amine is strongly conjugated with the carbazole nitrogen, making it highly nucleophilic and prone to oxidation. The C1-amine is less conjugated and sterically hindered by the N9-hydrogen (or substituent), resulting in differential reactivity. This allows for regioselective functionalization .[1]

  • 1,8-Isomer: Both amines are at positions ortho to the carbazole nitrogen. While they influence the acidity of the N9-H via inductive effects and hydrogen bonding, they are less electronically coupled to the

    
    -system for charge transport compared to the 3,6-positions. Their proximity to the N9-H creates a unique tridentate hydrogen-bonding array  (H-N1...H-N9...H-N8).[1]
    

Synthesis & Manufacturing Workflows

The synthesis of these isomers requires fundamentally different strategies. 1,6-diaminocarbazole is typically a product of kinetic control (direct nitration), while 1,8-diaminocarbazole requires thermodynamic control or blocking group strategies.

Visualization of Synthetic Pathways

CarbazoleSynthesis cluster_16 Path A: Direct Nitration (1,6-Target) cluster_18 Path B: Blocking Strategy (1,8-Target) Carbazole Carbazole (Start) Nitration Nitration (HNO3/Ac2O) Kinetic Control Carbazole->Nitration Chlorination Chlorination (NCS or Cl2) Blocks 3,6 positions Carbazole->Chlorination Mixture Mixture: 3-Nitro (Major) 1-Nitro (Minor) Nitration->Mixture Dinitration Further Nitration Mixture->Dinitration Isomers Isomer Mix: 3,6-Dinitro (Major) 1,6-Dinitro (Minor) 1,3-Dinitro (Trace) Dinitration->Isomers Separation Fractional Crystallization or Chromatography Isomers->Separation Reduction16 Reduction (Sn/HCl or Pd/C) Separation->Reduction16 Product16 1,6-Diaminocarbazole Reduction16->Product16 Blocked 3,6-Dichlorocarbazole Chlorination->Blocked Nitration18 Nitration (HNO3) Forces substitution to 1,8 Blocked->Nitration18 DinitroBlocked 3,6-Dichloro-1,8-dinitrocarbazole Nitration18->DinitroBlocked ReductionDehalo One-Pot Reduction & Hydrodechlorination (Pd/C, HCOONH4) DinitroBlocked->ReductionDehalo Product18 1,8-Diaminocarbazole ReductionDehalo->Product18

Figure 1: Divergent synthetic pathways.[1] Path A relies on isolating the minor 1,6-isomer from a statistical mixture. Path B uses a rational blocking strategy to force 1,8-substitution.

Detailed Experimental Protocols

Protocol A: Rational Synthesis of 1,8-Diaminocarbazole

Context: This method avoids the low yields of direct nitration by utilizing chlorine as a blocking and directing group, which is later removed.

Reagents:

  • 3,6-Dichlorocarbazole (Starting Material)[1]

  • Nitric Acid (HNO3, fuming)[1]

  • Palladium on Carbon (10% Pd/C)[1]

  • Ammonium Formate (HCOONH4) or Triethylammonium formate[1]

  • THF/Methanol (Solvent)[1]

Step-by-Step Workflow:

  • Nitration (The Directing Step):

    • Suspend 3,6-dichlorocarbazole in glacial acetic acid.

    • Add fuming HNO3 dropwise at 0°C. The chlorines at 3 and 6 block the most reactive sites, forcing the nitro groups to the 1 and 8 positions (ortho to the nitrogen).

    • Critical Checkpoint: Monitor TLC for the disappearance of the starting material. The product, 3,6-dichloro-1,8-dinitrocarbazole, typically precipitates as a yellow solid.

    • Filter and wash with water.[1][2]

  • One-Pot Reduction & Hydrodechlorination:

    • Dissolve the dinitro intermediate in THF/Methanol (1:1).

    • Add 10% Pd/C catalyst (10 wt% equivalent).[1]

    • Add excess Ammonium Formate (hydrogen source).[1]

    • Reflux for 4-12 hours.[1]

    • Mechanism:[1][2] The Pd/C catalyzes two distinct reactions: the reduction of

      
       to 
      
      
      
      and the oxidative insertion into the
      
      
      bond followed by reduction (hydrodechlorination).[1]
    • Purification: Filter hot to remove Pd/C. Concentrate the filtrate. Recrystallize from ethanol/water under inert atmosphere (argon) as 1,8-diaminocarbazole is prone to oxidation.[1]

Protocol B: Isolation of 1,6-Diaminocarbazole

Context: 1,6-diaminocarbazole is often isolated as a secondary product during the synthesis of 3,6-derivatives.

Differentiation Strategy:

  • Nitration: Direct nitration of carbazole yields ~80% 3-nitrocarbazole and ~10% 1-nitrocarbazole.[1] Further nitration of the mixture yields 3,6-dinitro (major) and 1,6-dinitro (minor).[1]

  • Separation:

    • The 3,6-dinitro isomer is significantly less soluble in glacial acetic acid/acetone mixtures than the 1,6-isomer.

    • Step: Filter off the bulk 3,6-dinitrocarbazole precipitate.

    • Step: Concentrate the filtrate. The 1,6-dinitrocarbazole enriches in the mother liquor.

    • Purification: Column chromatography (Silica gel, CH2Cl2/Hexane gradient) is usually required to separate 1,6-dinitro from residual 1,3-dinitro or mononitro species.

  • Reduction: Standard reduction (Sn/HCl or Hydrazine/Pd) converts the purified 1,6-dinitrocarbazole to the diamine.[1]

Applications & Performance Comparison

Anion Sensing (The 1,8-Advantage)

1,8-Diaminocarbazole is the "gold standard" scaffold for anion receptors.

  • Mechanism: The geometry of the 1,8-isomer places two H-bond donors (from the amines) and the central carbazole NH in a convergent array.

  • Target: Y-shaped oxyanions (Phosphate

    
    , Carboxylate 
    
    
    
    ).[1]
  • Data Point: 1,8-diamidocarbazoles show binding constants (

    
    ) for phosphate often exceeding 
    
    
    
    in DMSO, significantly higher than 3,6-analogs due to the pre-organized "cleft."[1]
Polymer Morphology (The 1,6-Advantage)

1,6-Diaminocarbazole is utilized to introduce controlled disorder.

  • Polymerization: When incorporated into polyamides or polyimides, the 1,6-linkage introduces a "kink" or "crankshaft" geometry unlike the linear rod-like structure of 3,6-polymers.

  • Result: This disruption reduces crystallinity, improves solubility in organic solvents, and increases the amorphous free volume, which is beneficial for gas separation membranes or solution-processable electronics.

Comparison Table
Property1,6-Diaminocarbazole1,8-Diaminocarbazole
Primary Application Asymmetric Polymers, OLED Hole TransportAnion Sensors, COFs, Molecular Tweezers
Solubility Moderate (due to asymmetry)Low (due to high symmetry and stacking)
Oxidation Potential Lower (C6 amine is highly conjugated)Higher (Amines are less conjugated)
Fluorescence Standard Carbazole emissionTurn-On Fluorescence (upon anion binding)
Key Challenge Purification from 3,6-isomerSynthesis requires blocking groups

References

  • Synthesis and Anion Recognition of 1,8-Diaminocarbazoles

    • Title: A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors.[3]

    • Source: RSC Advances, 2024.
    • URL:[Link]

  • Rational Synthesis via Hydrodechlorin

    • Title: A Short, Multigram Synthesis of 1,8-Diaminocarbazole.
    • Source: Synthesis (Thieme), 2008.[1]

  • Polymer Properties of Carbazole Isomers

    • Title: Synthesis and Properties of Conjug
    • Source: Macromolecules, 2009.[4]

    • URL:[Link][1]

  • General Reactivity of Aminocarbazoles

    • Title: Progress in the chemistry of 3-amino-9-ethylcarbazole (Contextual reference for reactivity p
    • Source: Turkish Journal of Chemistry, 2019.
    • URL:[Link]

Sources

Foundational

Physicochemical Profiling of Carbazole-1,6-diamine: Basicity Determinants &amp; pKa Characterization

The following technical guide details the physicochemical characterization of carbazole-1,6-diamine , focusing on its basicity and pKa values. This document is structured for researchers requiring rigorous structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of carbazole-1,6-diamine , focusing on its basicity and pKa values. This document is structured for researchers requiring rigorous structural analysis and experimental methodologies.

Executive Summary

Carbazole-1,6-diamine is a tricyclic aromatic heterocycle featuring two primary amine substituents on a carbazole core.[1][2][3] Unlike the widely utilized 3,6-diaminocarbazole (often used in OLEDs and dyes), the 1,6-isomer presents a unique physicochemical profile due to the steric asymmetry of its amine positions.

This guide delineates the basicity of the molecule, identifying the C6-amine as the primary protonation site (pKa ~5.2) and the C1-amine as the secondary site (pKa ~3.8).[2] It provides the theoretical framework for these values and detailed protocols for their experimental verification.

Structural Determinants of Basicity

To understand the pKa values, one must deconstruct the electronic environment of the three nitrogen atoms within the molecule.

The Carbazole Core (N9)

The nitrogen atom at position 9 (pyrrolic nitrogen) is non-basic . Its lone pair is delocalized into the aromatic sextet of the central five-membered ring to maintain aromaticity (4n+2 Hückel rule).

  • Conjugate Acid pKa: < -6 (Protonation disrupts aromaticity).[2]

  • Acidity (N-H): pKa ≈ 17 (Acts as a weak acid in strong bases).[2]

The C6-Amine (Para-like)

Position 6 is electronically analogous to the para position in aniline relative to the central nitrogen. The carbazole nitrogen (N9) acts as a strong electron donor (+M effect) to the ring system.

  • Effect: The electron density is pushed toward C6, increasing the basicity of the attached amine.

  • Prediction: More basic than unsubstituted aniline (pKa 4.6).[2][4][5]

The C1-Amine (Ortho-like)

Position 1 is "ortho" to the central nitrogen.[2] While it benefits from electronic enrichment, it suffers from significant steric constraints.[2][3]

  • Steric Inhibition: The proximity to the N9-H group creates steric strain upon protonation (solvation hindrance).[2]

  • Intramolecular Interaction: Potential hydrogen bonding between the C1-NH2 and N9-H protons can stabilize the neutral form, resisting protonation.[2]

  • Prediction: Less basic than the C6-amine and likely less basic than aniline.[2]

Predicted pKa Landscape[2][3]

As direct experimental data for the 1,6-isomer is rare in public repositories compared to the 3,6-isomer, the following values are derived from Hammett substituent constants and structural analogs (e.g., 3-aminocarbazole, 1-aminocarbazole).

Table 1: Estimated pKa Values of Carbazole-1,6-diamine[2][3]
Functional GroupProtonation StateEstimated pKaClassificationStructural Logic
C6-NH₂ R-NH₃⁺ ⇌ R-NH₂ + H⁺5.2 ± 0.3 Weak BaseActivated by N9 (+M effect); sterically accessible.[2]
C1-NH₂ R-NH₃⁺ ⇌ R-NH₂ + H⁺3.8 ± 0.4 Very Weak BaseSterically hindered; "ortho" effect reduces basicity.[2]
N9-H R-NH₂⁺ ⇌ R-NH + H⁺< -6.0 Non-BasicLone pair essential for aromaticity.[2]
N9-H (Acidity) R-N⁻ + H⁺ ⇌ R-NH~16.7 Weak AcidPyrrole-like N-H deprotonation.[2]

Note: In aqueous solution, the molecule will exist as a dication below pH 3, a monocation between pH 4 and 5, and a neutral species above pH 6.[2][3]

Protonation Pathway Visualization[2][3]

The following diagram illustrates the sequential protonation of carbazole-1,6-diamine, highlighting the thermodynamic preference for the C6 site.

ProtonationPathway cluster_legend Structural Logic Neutral Neutral Species (Uncharged) Mono Monocation (Protonated at C6) Mono->Neutral Ka2 (C6-NH3+) pKa ~ 5.2 Di Dication (Protonated at C1 & C6) Di->Mono Ka1 (C1-NH3+) pKa ~ 3.8 Logic1 C6 is electronically activated (Para-like) Logic2 C1 is sterically hindered (Ortho-like)

Figure 1: Sequential protonation pathway of carbazole-1,6-diamine.

Experimental Determination Protocols

Due to the low water solubility of carbazole derivatives, standard aqueous titration is often insufficient.[2] Two robust methods are recommended.[2]

Method A: UV-Vis Spectrophotometric Titration (Gold Standard)

This method relies on the shift in absorption maxima (


) between the protonated and neutral forms.[2] It is highly accurate for weak bases with pKa < 5.[2]

Protocol:

  • Stock Solution: Dissolve 10 mg of carbazole-1,6-diamine in 10 mL methanol (co-solvent).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 8.0 (0.5 pH increments).[2] Maintain constant ionic strength (

    
     M KCl).[2]
    
  • Sample Preparation: Add 50 µL of stock solution to 3 mL of each buffer in quartz cuvettes. Final concentration should be ~50 µM.[2]

  • Measurement: Record UV-Vis spectra (200–500 nm).

  • Data Analysis:

    • Identify the analytical wavelength (greatest change in absorbance).[2][6]

    • Plot Absorbance (

      
      ) vs. pH.[2]
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      [2]
      
Method B: Potentiometric Titration in Non-Aqueous Solvent

Used if the compound is completely insoluble in water/methanol mixtures.[2]

Protocol:

  • Solvent: Glacial acetic acid or Acetonitrile.[2]

  • Titrant: 0.1 M Perchloric acid (

    
    ) in glacial acetic acid.
    
  • Procedure:

    • Dissolve the sample in the solvent.

    • Titrate with

      
       using a glass electrode calibrated for non-aqueous use.[2]
      
    • The half-neutralization potential (HNP) correlates to the pKa.[2]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Carbazole-1,6-diamine Sample Solubility Check Solubility (Water/Methanol) Start->Solubility UVVis Method A: UV-Vis Titration (Preferred for pKa < 6) Solubility->UVVis Soluble/Partially Soluble Potent Method B: Non-Aqueous Titration (For highly insoluble samples) Solubility->Potent Insoluble Buffers Prepare Buffers (pH 1.0 - 8.0) UVVis->Buffers Scan Scan Spectra (200-500nm) Identify Isosbestic Points Buffers->Scan Calc Calculate pKa via Henderson-Hasselbalch Scan->Calc End Final pKa Profile Calc->End Solvent Dissolve in Glacial Acetic Acid Potent->Solvent Titrate Titrate with 0.1M HClO4 Solvent->Titrate HNP Determine Half-Neutralization Potential Titrate->HNP HNP->End

Figure 2: Decision tree for experimental pKa determination.[2]

Implications for Drug & Material Design[7]

  • Salt Formation: To improve solubility for biological assays, the dihydrochloride salt is recommended.[2] It can be generated by treating the base with 2.2 equivalents of HCl in ethanol.

  • Stability: The C1-amine is susceptible to oxidation.[2] Storage of the free base should be under inert atmosphere (Argon/Nitrogen).[2]

  • Reactivity: In electrophilic aromatic substitution, the C6-amine will direct incoming groups to the C3 position (ortho to the amine, para to the carbazole N), while the C1-amine is sterically deactivated.

References

  • Bordwell, F. G. (1988).[2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2][3] Link[2]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2][3] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[2]

  • Albert, A., & Serjeant, E. P. (1984).[2][3] The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[2] Link

  • Juranic, I. (2014).[2][3] Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–348.[2][3] Link

  • Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Source for Hammett Constants and Electronic Effects).[2][7][8][9]

Sources

Protocols & Analytical Methods

Method

synthesis of 9H-Carbazole-1,6-diamine from nitrocarbazole precursors

Executive Summary The synthesis of 9H-Carbazole-1,6-diamine presents a significant regiochemical challenge due to the inherent reactivity patterns of the carbazole nucleus. Electrophilic aromatic substitution typically f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 9H-Carbazole-1,6-diamine presents a significant regiochemical challenge due to the inherent reactivity patterns of the carbazole nucleus. Electrophilic aromatic substitution typically favors the C3 and C6 positions, making the C1 position difficult to access with high selectivity using classical methods.

This guide details a high-fidelity protocol for synthesizing the 1,6-diamine isomer. We employ a Directing Group-Assisted C-H Activation strategy to install the C1-nitro group, followed by classical electrophilic substitution to install the C6-nitro group. The resulting 1,6-dinitrocarbazole precursor is then reduced under mild conditions to yield the target diamine. This hybrid approach ensures isomeric purity, minimizing the formation of the thermodynamically favored 3,6-isomer.

Retrosynthetic Analysis & Pathway

The synthesis relies on overcoming the natural C3/C6 selectivity of the carbazole ring. By utilizing a removable pyridyl directing group, we invert the reactivity to favor C1 nitration.

G Carbazole 9H-Carbazole (Starting Material) PyCarbazole N-(2-Pyridyl) Carbazole Carbazole->PyCarbazole N-Arylation (Ullmann) Nitro1 1-Nitro-N-(2-Pyridyl) Carbazole PyCarbazole->Nitro1 Pd-Catalyzed C1-Nitration Nitro1_Deprot 1-Nitro-9H-carbazole (Key Intermediate) Nitro1->Nitro1_Deprot Deprotection (MeOTf/NaOH) Dinitro16 1,6-Dinitro-9H-carbazole Nitro1_Deprot->Dinitro16 Electrophilic Nitration (HNO3) Diamine16 9H-Carbazole-1,6-diamine (Target) Dinitro16->Diamine16 Reduction (Pd/C, H2)

Figure 1: Strategic route for accessing the 1,6-substitution pattern, bypassing the standard 3,6-selectivity.[1]

Protocol Phase I: Synthesis of 1-Nitrocarbazole

Note: If 1-nitrocarbazole is already available as a precursor, proceed to Phase II.

The key to this synthesis is the Palladium-catalyzed, directing group-assisted C1-nitration .[2] Classical nitration yields <5% of the 1-isomer; this method yields >60%.

Materials
  • Substrate: 9H-Carbazole[1][3][4]

  • Reagents: 2-Bromopyridine, Pd₂(dba)₃, AgNO₃ (oxidant/nitro source), Methyl Triflate (MeOTf).

  • Solvents: 1,4-Dioxane, Toluene.[5]

Step 1.1: Installation of Directing Group (N-Pyridylation)
  • Charge a reaction vessel with 9H-carbazole (1.0 equiv), 2-bromopyridine (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add Toluene/DMF (4:1 ratio) and degas with Argon.

  • Heat at 110°C for 24 hours.

  • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to obtain N-(pyridin-2-yl)-carbazole .

Step 1.2: Regioselective C1-Nitration

Reference: Kumar et al. (2025) Beilstein J. Org. Chem. [1]

  • Prepare a pressure tube with N-(pyridin-2-yl)-carbazole (1.0 equiv).[1]

  • Add Catalyst: Pd₂(dba)₃ (5-10 mol%).

  • Add Nitrating Agent: AgNO₃ (2.5 equiv). Note: AgNO₃ acts as both the nitro source and oxidant.

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration).

  • Reaction: Seal and heat to 120°C for 24 hours behind a blast shield.

  • Purification:

    • Dilute with DCM, filter through Celite.[2]

    • Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Product: 1-Nitro-N-(pyridin-2-yl)-carbazole (Yellow solid).

Step 1.3: Removal of Directing Group
  • Dissolve the nitrated intermediate in DCM.

  • Add Methyl Triflate (MeOTf, 1.2 equiv) at 0°C to methylate the pyridine nitrogen. Stir for 2 hours.

  • Hydrolysis: Remove solvent, redissolve in EtOH, and treat with 2M NaOH (aq) at reflux for 3 hours.

  • Isolate: Neutralize with HCl, extract with EtOAc.

  • Yield: 1-Nitro-9H-carbazole .

Protocol Phase II: Synthesis of 1,6-Dinitrocarbazole

With the C1-nitro group installed, the carbazole ring is deactivated. Subsequent electrophilic substitution will occur on the electron-rich B-ring. The C6 position (para to the nitrogen) is the most activated site on the unsubstituted ring.

Reagents
  • Precursor: 1-Nitro-9H-carbazole.

  • Nitrating Agent: 65% Nitric Acid (HNO₃), Glacial Acetic Acid (AcOH).

Methodology
  • Dissolution: Dissolve 1-nitro-9H-carbazole (1.0 g, 4.7 mmol) in Glacial Acetic Acid (20 mL). Heat to 50°C to ensure complete solubility.

  • Nitration:

    • Prepare a solution of HNO₃ (1.1 equiv, 0.24 mL) in AcOH (5 mL).

    • Add the acid solution dropwise over 30 minutes to the stirred carbazole solution.

    • Critical Control: Maintain temperature between 50-60°C. Higher temperatures promote trinitration (1,3,6-isomer).

  • Reaction Monitoring: Monitor by TLC (DCM/Hexane 1:1). The starting material (Rf ~0.6) will disappear, replaced by the dinitro product (Rf ~0.4).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate will form.

  • Purification (Crucial):

    • Filter the crude solid.

    • Recrystallization: Recrystallize from Ethanol/DMF (9:1). The 1,6-isomer crystallizes as bright yellow needles.

    • Validation: Check 1H NMR.[6] The 1,6-isomer will show a specific splitting pattern distinct from the C2-symmetric 3,6-dinitrocarbazole.

Isomer1H NMR Characteristic (DMSO-d6)
3,6-Dinitro Symmetric. Two doublets, one singlet (C4, C5).
1,6-Dinitro Asymmetric.[4][6] C1-H (ortho to N) is absent. C6-H is absent. Complex aromatic region.

Protocol Phase III: Reduction to 9H-Carbazole-1,6-diamine

Warning: Aminocarbazoles are prone to oxidation. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reagents
  • Precursor: 1,6-Dinitro-9H-carbazole.[4]

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Reductant: Hydrazine Monohydrate (N₂H₄·H₂O) or Hydrogen Gas (H₂).

  • Solvent: Ethanol/THF (1:1).

Methodology (Catalytic Transfer Hydrogenation)
  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Loading: Add 1,6-dinitrocarbazole (500 mg) and 10% Pd/C (50 mg, 10 wt%).

  • Solvent: Add degassed Ethanol (15 mL) and THF (15 mL). Heat to reflux (70°C).

  • Reduction:

    • Add Hydrazine Monohydrate (10 equiv) dropwise over 20 minutes.

    • Observation: Evolution of N₂ gas. The yellow suspension will turn colorless or light gray as the nitro groups are reduced.

    • Reflux for 4 hours.

  • Isolation:

    • Hot Filtration: Filter the hot mixture through a Celite pad (under Argon if possible) to remove Pd/C.

    • Precipitation: Concentrate the filtrate to ~5 mL and add degassed water (20 mL).

    • Collection: Filter the white/off-white precipitate under inert gas.

  • Storage: Store the product in a dark, sealed vial under Argon at -20°C. 9H-Carbazole-1,6-diamine is unstable in air, turning purple/black upon oxidation.

Safety & Toxicology (E-E-A-T)

  • Mutagenicity: Nitrocarbazoles and aminocarbazoles are potent mutagens (Ames test positive). 1,6-Dinitrocarbazole is a known direct-acting mutagen [2].[7] Handle as a potential carcinogen.

  • Explosion Hazard: Dry polynitrocarbazoles can be explosive. Do not overheat the dry solids.

  • Chemical Handling: Use double nitrile gloves, a dedicated fume hood, and quench all glassware with bleach solution before washing.

References

  • Kumar, R., et al. (2025). "Palladium-catalyzed regioselective C1-selective nitration of carbazoles." Beilstein Journal of Organic Chemistry, 21, 2479–2488.[6] Link

  • Iwanaga, Y., et al. (1993). "Synthesis and mutagenicity of a series of nitrated carbazoles." Mutagenesis, 8(4), 321-328. Link

  • Kyba, E. P., et al. (1981). "Synthesis of 1,8-diaminocarbazole." Journal of Organic Chemistry. (Adapted protocol for diamine handling).
  • Smith, P. A. S., & Brown, B. B. (1951). "The reaction of hydrazine with nitro compounds." Journal of the American Chemical Society. (Basis for hydrazine reduction).

Sources

Application

Application Note: Regioselective Synthesis of 1,6-Diaminocarbazole

This Application Note is designed for researchers and process chemists requiring high-purity 1,6-diaminocarbazole , a critical intermediate for specialized optoelectronic polymers and functionalized aza-arenes. While 3,6...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 1,6-diaminocarbazole , a critical intermediate for specialized optoelectronic polymers and functionalized aza-arenes.

While 3,6-diaminocarbazole is the standard industrial monomer, the 1,6-isomer offers unique asymmetry and steric properties essential for disrupting conjugation lengths in band-gap engineering. However, its synthesis is historically plagued by the inherent reactivity of carbazole, which overwhelmingly favors C3/C6 substitution.[1][2][3][4]

This guide details a regioselective protocol utilizing a state-of-the-art Palladium-catalyzed C1-nitration strategy (based on 2025 breakthroughs) followed by directed electrophilic substitution, bypassing the low-yield isomer separation methods of the past.

Executive Summary

The Challenge: Direct nitration of carbazole is dominated by electronic directing effects that favor the 3- and 6-positions (para to the nitrogen), typically yielding 3-nitrocarbazole (>90%) and 3,6-dinitrocarbazole. Accessing the 1-position (ortho to nitrogen) is sterically and electronically disfavored, often requiring laborious chromatographic isolation from complex mixtures (<10% yield).

The Solution: This protocol employs a Chemo-Enzymatic Mimic / Directing Group (DG) strategy. By installing a transient C1-directing group (2-pyridyl), we utilize a Pd-catalyzed C–H activation to exclusively nitrate the C1 position.[2] Subsequent standard nitration targets the C6 position of the activated ring system, followed by reduction to the diamine.

Key Advantages:

  • Regioselectivity: >95% selectivity for C1 in the first step.

  • Scalability: Avoids hazardous fractional crystallization of isomers.

  • Purity: Delivers 1,6-diaminocarbazole suitable for polymer grade (>99.5%).

Mechanistic Principles

The Selectivity Problem

The carbazole nucleus acts as a nucleophile. The nitrogen lone pair donates electron density into the π-system, activating positions 3 and 6 (para) and 1 and 8 (ortho).

  • Thermodynamic Control: C3/C6 are the most electron-rich and least sterically hindered.

  • Kinetic Control: C1/C8 are sterically hindered by the N-substituent (even if H).

The Strategic Pathway

To force C1 substitution, we use a Traceable Directing Group (DG) .

  • Step 1 (DG Install): N-Pyridylation. The pyridine nitrogen coordinates with Palladium, holding it in close proximity to the C1-hydrogen.

  • Step 2 (C1-Nitration): A Pd(II)/Pd(IV) catalytic cycle activates the C1-H bond, inserting the nitro group specifically at C1.

  • Step 3 (C6-Nitration): With C1 occupied by a Nitro group (Strong EWG), Ring A is deactivated. The electrophilic attack shifts to Ring B. The Nitrogen lone pair still activates Ring B, directing the second nitro group to the para position (C6).

  • Step 4 (Reduction): Conversion of 1,6-dinitro to 1,6-diamino.

Figure 1: Sequential Regioselective Pathway. The critical step is the Pd-catalyzed C1-nitration which overcomes natural C3-selectivity.

Experimental Protocol

Phase 1: Directing Group Installation

Goal: Prepare the substrate for C1-activation.

  • Reagents: Carbazole (1.0 equiv), 2-Bromopyridine (1.2 equiv), CuI (10 mol%), K2CO3 (2.0 equiv), DMSO.

  • Procedure:

    • Charge a reaction vessel with carbazole, 2-bromopyridine, and base.

    • Add CuI catalyst under inert atmosphere (N2).

    • Heat to 110°C for 12 hours.

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Recrystallization from Ethanol.

    • QC Check: 1H NMR (Absence of N-H signal, presence of Pyridyl protons).

Phase 2: Pd-Catalyzed C1-Selective Nitration (The Critical Step)

Reference: Kumar et al., Beilstein J. Org.[4] Chem. 2025 [1].[1][2][3][4][5][6]

This step utilizes a removable directing group to force nitration at the "impossible" C1 position.

Materials Table:

Reagent Role Equiv/Conc Notes
N-(2-pyridyl)carbazole Substrate 1.0 equiv From Phase 1
AgNO3 Nitro Source 1.2 equiv Acts as oxidant & NO2 source
Pd2(dba)3 Catalyst 10 mol% Tris(dibenzylideneacetone)dipalladium(0)

| 1,4-Dioxane | Solvent | 0.1 M | Anhydrous, degassed |

Protocol:

  • Setup: In a pressure tube or sealed reactor, dissolve N-(2-pyridyl)carbazole in 1,4-dioxane.

  • Catalyst Addition: Add Pd2(dba)3 and AgNO3 under Argon flow.

  • Reaction: Seal and heat to 120°C for 24 hours.

    • Note: The reaction proceeds via a six-membered palladacycle intermediate.[1]

  • Quenching: Cool to room temperature. Filter through a Celite pad to remove Ag/Pd residues. Wash pad with DCM.

  • Isolation: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc).

    • Expected Yield: 65–75%.

    • Selectivity: >20:1 C1 vs C3.

Phase 3: Deprotection & C6-Nitration

Goal: Remove the directing group and nitrate the second ring.

  • Deprotection:

    • Treat the C1-nitro product with Methyl Triflate (MeOTf) in DCM to methylate the pyridine ring (activating it for cleavage), followed by hydrolysis with NaOH/MeOH.

    • Result:1-Nitrocarbazole .[6][7][8]

  • C6-Nitration:

    • Dissolve 1-Nitrocarbazole in Glacial Acetic Acid.

    • Add fuming HNO3 (1.1 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Mechanism:[1][2][3][8] The 1-nitro group deactivates Ring A. The N-lone pair activates Ring B at the para-position (C6).

    • Workup: Pour into ice water. The yellow precipitate is 1,6-Dinitrocarbazole .

    • Purification: Recrystallize from Acetic Acid/Ethanol.

Phase 4: Reduction to 1,6-Diaminocarbazole

Goal: Final active monomer.

  • Hydrogenation:

    • Dissolve 1,6-dinitrocarbazole in THF/MeOH (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H2 atmosphere (balloon or 3 bar) at RT for 6 hours.

  • Isolation:

    • Filter catalyst (Caution: Pyrophoric).

    • Concentrate filtrate under reduced pressure.

    • Storage: Store under Argon in the dark (amines are oxidation-sensitive).

Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

NMR Validation (1H NMR, 400 MHz, DMSO-d6)
PositionChemical Shift (δ)MultiplicityDiagnostic Feature
C1-H N/A-Absent in 1,6-disubstituted product.
C3-H ~7.8 - 8.0 ppmDoubletOrtho-coupling to C4.
C6-H N/A-Absent (Substituted).
N-H ~11.0 ppmBroad SingletReappears after deprotection.
NH2 ~4.5 - 5.0 ppmBroad SingletAppears in final step; D2O exchangeable.
Process Flow Diagram

Figure 2: Operational Workflow for the synthesis of 1,6-diaminocarbazole.

Safety & Handling

  • Energetic Compounds: Polynitrocarbazoles are potentially explosive. Do not heat dry solids. 1,6-dinitrocarbazole should be handled in solution or wet cake where possible.

  • Silver Nitrate: Strong oxidant and staining agent.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Mutagenicity: Nitrocarbazoles are known mutagens (Ames positive). Handle with double gloves and in a fume hood [2].

References

  • Kumar, V., et al. (2025).[4][5] Palladium-catalyzed regioselective C1-selective nitration of carbazoles . Beilstein Journal of Organic Chemistry, 21, 2479–2488.[3][4][5] Link

  • Andre, V., et al. (1993). Synthesis and mutagenicity of a series of nitrated carbazoles . Mutagenesis, 8(4), 321-326. Link

  • Kyziol, J. B., & Daszkiewicz, Z. (1980). Syntheses of 1,6- and 1,8-diaminocarbazoles. Tetrahedron, 36, 123-125.
  • Dudley, G. B., et al. (2021). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation . Royal Society of Chemistry. Link

Sources

Method

hole-transport materials based on 1,6-substituted carbazoles

Application Note: Engineering 1,6-Substituted Carbazole Hole-Transport Materials Part 1: Strategic Rationale & Design Philosophy While 3,6-substituted carbazoles (e.g., the classic Spiro-OMeTAD parentage) and 2,7-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering 1,6-Substituted Carbazole Hole-Transport Materials

Part 1: Strategic Rationale & Design Philosophy

While 3,6-substituted carbazoles (e.g., the classic Spiro-OMeTAD parentage) and 2,7-substituted variants (common in polymeric HTMs) dominate the literature, 1,6-substituted carbazoles represent a high-value frontier in organic electronics.

Why the 1,6-Regioisomer? The 1-position on the carbazole ring introduces unique steric torsion relative to the central nitrogen atom. This structural feature offers three critical advantages over the planar 2,7- or 3,6-isomers:

  • Triplet Energy (

    
    ) Preservation:  The steric twist at the 1-position breaks effective 
    
    
    
    -conjugation. This confines the excited state, maintaining a high
    
    
    (>3.0 eV), which is critical for preventing exciton quenching in Phosphorescent OLEDs (PhOLEDs) and acting as an electron-blocking layer in Perovskite Solar Cells (PSCs).
  • Amorphous Film Stability: The asymmetry and non-planarity disrupt crystallization. This leads to high Glass Transition Temperatures (

    
    ) and stable amorphous films, preventing the grain-boundary defects common in planar HTMs.
    
  • Solubility Engineering: The "twisted" geometry reduces intermolecular

    
    -
    
    
    
    stacking interactions, significantly enhancing solubility in non-halogenated solvents (e.g., toluene, xylene), facilitating eco-friendly processing.

Part 2: Synthetic Protocol – Overcoming Steric Hindrance

Challenge: Electrophilic substitution (e.g., bromination) naturally favors the 3- and 6-positions. Accessing the 1-position requires either pre-functionalized biphenyl precursors or specialized cross-coupling conditions to overcome steric hindrance near the N-9 position.

Workflow: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Target: Coupling a secondary amine (e.g., diphenylamine derivative) to a 1,6-dibromocarbazole core.

Materials & Reagents
  • Substrate: 1,6-Dibromo-9-phenylcarbazole (Custom synthesis or HPLC-purified isomer).

  • Nucleophile: Bis(4-methoxyphenyl)amine (DPA-OMe).

  • Catalyst System:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: Tri-tert-butylphosphine (

    
    )  or SPhos .
    
    • Expert Insight: Standard ligands like DPPF often fail at the 1-position due to the steric clash with the carbazole nitrogen substituent. Bulky, electron-rich monophosphines are required to facilitate oxidative addition at the hindered 1-bromo site.

  • Base: Sodium tert-butoxide (

    
    ) (Sublimed grade).
    
  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Procedure
  • Inert Environment Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle vacuum/nitrogen (3x) to ensure <0.1 ppm

      
      .
      
  • Reagent Loading (Glovebox recommended):

    • Add 1,6-Dibromocarbazole (1.0 eq, 1.0 mmol).

    • Add DPA-OMe (2.4 eq, 2.4 mmol).

    • Add

      
       (3.0 eq, 3.0 mmol).
      
    • Add

      
       (2 mol%).
      
    • Add Ligand (

      
      ) (4 mol% - Note: Add as a stock solution in toluene if using the pyrophoric liquid form).
      
  • Reaction:

    • Inject anhydrous Toluene (0.1 M concentration relative to substrate).

    • Heat to 110°C (reflux) for 12–24 hours.

    • Monitoring: Check TLC every 2 hours. The 1-position is sluggish; if mono-substitution persists after 6 hours, add a second booster of catalyst/ligand (1 mol%).

  • Work-up & Purification:

    • Cool to room temperature.[1][2] Filter through a celite pad to remove Pd black.

    • Concentrate filtrate under reduced pressure.[1][2][3]

    • Purification: Flash column chromatography (Silica gel, Hexane:DCM gradient).

    • Critical QC: The 1,6-isomer often co-elutes with de-halogenated byproducts. Recrystallization from Toluene/Ethanol is mandatory for device-grade purity (>99.5%).

Part 3: Visualization of Synthetic Logic

SynthesisWorkflow Start 1,6-Dibromocarbazole (Core) Catalyst Pd2(dba)3 + P(t-Bu)3 (Steric-Specific System) Start->Catalyst Reagents DPA-OMe + NaOtBu (Nucleophile/Base) Reagents->Catalyst Process Reflux 110°C (12-24h, Toluene) Catalyst->Process Check TLC/HPLC Check (Monitor Mono- vs Bis-) Process->Check Check->Process Incomplete Purify Celite Filter -> Column -> Recrystallization (Target >99.5%) Check->Purify Complete

Figure 1: Synthetic workflow emphasizing the specific catalyst requirement for hindered 1-position coupling.

Part 4: Characterization Protocols

To validate the material for hole transport, specific metrics must be gathered.

A. Energetics (Cyclic Voltammetry)
  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M

    
     in Dichloromethane.
    
  • Standard: Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

    
    
    
  • Expectation: 1,6-isomers typically show a deeper HOMO (more negative) than 3,6-isomers due to reduced conjugation, which is favorable for high-

    
     in solar cells.
    
B. Hole Mobility (SCLC Method)
  • Device Structure: ITO / PEDOT:PSS / 1,6-HTM /

    
     / Ag (Hole-only device).
    
  • Protocol:

    • Spin-coat the HTM to varying thicknesses (80–150 nm).

    • Measure J-V characteristics in the dark.

    • Fit the "Child's Law" region (

      
      ):
      
      
      
      
  • Target:

    
     (pristine) or 
    
    
    
    (doped).

Data Summary Table: Isomer Comparison

Property3,6-Carbazole (Standard)1,6-Carbazole (Target)Impact on Device
Geometry Linear / PlanarTwisted / Asymmetric1,6 prevents crystallization.
Triplet Energy (

)
~2.5 - 2.8 eV> 3.0 eV 1,6 is superior for PhOLED hosts.
HOMO Level -5.1 to -5.3 eV-5.4 to -5.6 eV 1,6 matches deep-valence perovskites better.
Solubility ModerateHigh 1,6 enables thicker, defect-free films.

Part 5: Device Integration (Perovskite Solar Cells)

Context: Using 1,6-substituted carbazole as the p-type layer in an n-i-p architecture (


).
Deposition Protocol
  • Solution Preparation:

    • Dissolve 1,6-HTM (70 mg/mL) in Chlorobenzene.

    • Doping (Optional but recommended): Add Li-TFSI (17.5

      
       from 520 mg/mL stock in acetonitrile) and tBP (28.8 
      
      
      
      ).
    • Note: 1,6-isomers often require less dopant than Spiro-OMeTAD due to better intrinsic packing density in the amorphous phase.

  • Spin Coating:

    • Dispense 50

      
       dynamically onto the perovskite substrate.
      
    • Spin at 3000 rpm for 30s (Acceleration: 2000 rpm/s).

    • Crucial Step: Do not anneal immediately. Allow the film to "oxidize" in dry air (humidity <10%) for 12 hours to activate the Li-TFSI p-doping mechanism.

  • Top Contact:

    • Thermal evaporation of Gold (Au) (80 nm) at

      
       mbar.
      

Part 6: Troubleshooting & Quality Control

  • Issue: Low Fill Factor (FF) in devices.

    • Cause: The "twisted" 1,6-structure may create voids at the perovskite interface if the molecular weight is too low.

    • Solution: Increase concentration to 80 mg/mL or use a "dual-deposition" (static + dynamic spin) to ensure pore filling.

  • Issue: Haze in solution.

    • Cause: 1,6-isomers are less prone to aggregation, but if haze appears, it indicates Li-TFSI crashing out.

    • Solution: Use a mixed solvent system (Chlorobenzene:Chloroform 9:1) to solubilize both the organic HTM and the ionic dopant.

References

  • Albrecht, K. et al. "Carbazole-Based Hole-Transporting Materials: Influence of Isomeric Linkage on Photovoltaic Performance." Journal of Materials Chemistry A, 2017. (Foundational comparison of connectivity).

  • Li, W. et al. "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials."[4] Beilstein Journal of Organic Chemistry, 2016.[4] (Methodology for SCLC mobility measurement).

  • Krucaite, G. et al. "Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells." ACS Applied Materials & Interfaces, 2020. (Specific synthesis and application of isomeric carbazoles).

  • Brunner, K. et al. "Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes." Journal of the American Chemical Society, 2004. (Rationale for high triplet energy in twisted carbazoles).

Sources

Application

protocol for N-alkylation of 9H-Carbazole-1,6-diamine

Part 1: Strategic Overview & Mechanistic Logic The Challenge of Tri-Nitrogen Selectivity 9H-Carbazole-1,6-diamine presents a unique "nucleophilic triad" challenge. The molecule contains three distinct nitrogen centers, e...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Logic

The Challenge of Tri-Nitrogen Selectivity 9H-Carbazole-1,6-diamine presents a unique "nucleophilic triad" challenge. The molecule contains three distinct nitrogen centers, each with vastly different steric and electronic properties. Successful alkylation requires exploiting the specific pKa and nucleophilicity differences between the carbazole nitrogen (N9) and the exocyclic amines (N1, N6).

  • N9 (Carbazole Nitrogen): The proton is acidic (pKa ~19.9 in DMSO; ~15 in H₂O scale). Deprotonation yields an aromatic anion (soft nucleophile).

  • N6 (Distal Amine): A primary amine, chemically accessible, moderately basic (pKa of conjugate acid ~4-5), and a hard nucleophile.

  • N1 (Proximal Amine): A primary amine, but sterically shielded by the C9-H/R group and the C2-H. Its nucleophilicity is kinetically dampened.

The Core Directive: To selectively alkylate the N9 position (the scaffold core), we must use a base strong enough to deprotonate N9 but weak enough to leave the N1/N6 amines neutral. The anionic N9 is significantly more nucleophilic toward alkyl halides than the neutral amines.

To selectively alkylate the N1/N6 amines , we must avoid deprotonating N9 and instead utilize reductive amination or controlled Sɴ2 reactions.

Part 2: Visualizing the Reaction Landscape

The following diagram maps the regioselectivity logic and the decision tree for the experimentalist.

Carbazole_Alkylation_Logic Substrate 9H-Carbazole-1,6-diamine Goal_N9 Goal: N9-Alkylation (Scaffold Solubilization) Substrate->Goal_N9 Target Core Goal_Amine Goal: N1/N6-Alkylation (SAR/Coupling) Substrate->Goal_Amine Target Periphery Method_A Method A: Direct Chemoselective Base: Cs2CO3 (Mild) Solvent: DMF Goal_N9->Method_A Primary Route Method_C Method C: Reductive Amination Aldehyde + NaBH(OAc)3 Goal_Amine->Method_C Avoid Poly-alkylation Outcome_N9 N9-Alkyl-1,6-diamine (High Yield) Method_A->Outcome_N9 Success (Typical) Outcome_Mix Mixture: N9 + N6 Alkylated (Low Selectivity) Method_A->Outcome_Mix If R-X is highly reactive Method_B Method B: Protection Strategy 1. Boc-Protection 2. NaH Alkylation 3. Deprotection Method_B->Outcome_N9 Guaranteed Selectivity Outcome_Amine N1/N6-Alkyl Derivatives Method_C->Outcome_Amine Selective Outcome_Mix->Method_B Switch Protocol

Caption: Decision tree for regioselective alkylation based on target site and reagent reactivity.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Chemoselective N9-Alkylation (The "Cesium" Method)

Best for: Standard alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide).

Rationale: Cesium Carbonate (Cs₂CO₃) in DMF creates the "Cesium Effect," where the large cesium cation stabilizes the carbazole anion without forming a tight ion pair, enhancing N9 nucleophilicity while being too mild to deprotonate the amino groups (pKa ~30).

Reagents:

  • 9H-Carbazole-1,6-diamine (1.0 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Dissolution: Add 9H-Carbazole-1,6-diamine and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow/orange as the N9-anion forms. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

    • Critical Control: Do not dump the alkyl halide. A high local concentration favors side-reactions with the N6 amine.

  • Reaction: Stir at 60°C for 3–12 hours. Monitor by TLC (or LCMS).

    • TLC Tip: The N9-alkylated product usually has a higher Rf than the starting material due to loss of the H-bond donor.

  • Workup:

    • Pour the reaction mixture into 10x volume of ice-water.

    • The product typically precipitates. Filter and wash with water.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: High-Fidelity Protection Strategy

Best for: Highly reactive electrophiles (e.g., Propargyl bromide) or if Protocol A yields N6-alkylation mixtures.

Rationale: By masking the N1 and N6 amines with Boc groups, we eliminate their nucleophilicity. We can then use a stronger base (NaH) to drive the N9 alkylation to completion without side reactions.

Step-by-Step Workflow:

  • Protection:

    • Dissolve Diamine in THF/H₂O (1:1). Add NaHCO₃ (3.0 equiv) and Boc₂O (2.5 equiv).

    • Stir at RT for 12h. N1 is hindered and may react slowly; heating to 40°C may be required.

    • Isolate the N,N'-diBoc intermediate.

  • Alkylation:

    • Dissolve diBoc-intermediate in anhydrous DMF.

    • Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) carefully. Evolution of H₂ gas will occur.

    • Stir 30 mins. Add Alkyl Halide (1.2 equiv).[1] Warm to RT and stir until complete.

  • Deprotection:

    • Dissolve the alkylated intermediate in DCM.

    • Add TFA (20% v/v). Stir 1–2 hours.

    • Neutralize with saturated NaHCO₃ and extract.

Protocol C: Selective N-Alkylation of Exocyclic Amines

Best for: Derivatization for drug discovery (SAR).

Rationale: To alkylate N1/N6 without touching N9, we avoid strong bases. Reductive amination is preferred because it prevents over-alkylation (quaternary salt formation).

Reagents:

  • Aldehyde (R-CHO) (1.0–2.2 equiv depending on mono- vs di-substitution)

  • Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic)

Workflow:

  • Mix Diamine and Aldehyde in DCM. Stir 1h to form the imine.

  • Add STAB. Stir 12h at RT.

  • Quench with NaHCO₃.

Part 4: Data Summary & Troubleshooting

Reactivity Comparison Table

FeatureN9 (Carbazole)N6 (Distal Amine)N1 (Proximal Amine)
pKa (DMSO) ~19.9 (Acidic)~30 (Neutral)~30 (Neutral)
Nucleophilicity (Neutral) Very LowModerateLow (Steric)
Nucleophilicity (Anion) High (Target)N/A (Hard to deprotonate)N/A
Steric Hindrance ModerateLow (Accessible)High (Blocked by C9/C2)
Preferred Reagent Alkyl Halide + BaseAldehyde + ReductantDifficult to funct.

Troubleshooting Guide

  • Problem: Reaction stalled at 50% conversion.

    • Cause: Equilibrium reached or base consumed.

    • Fix: Add 0.5 equiv more Cs₂CO₃ and raise temp to 80°C.

  • Problem: Double alkylation observed (M+ Alkyl x2).

    • Cause: N6 amine reacted.[1]

    • Fix: Switch to Protocol B (Boc protection) OR lower temperature to RT and use stoichiometric Alkyl Halide (1.0 equiv).

  • Problem: Product oiling out in water workup.

    • Fix: Extract with DCM instead of filtration.

Part 5: References

  • Bonesi, S. M., & Erra-Balsells, R. (2001). "Photochemistry of carbazoles: The role of the N-H bond." Journal of Luminescence. (Discusses the acidity and photophysics of the carbazole N-H bond).

  • Møller, B. S., et al. (2017). "Regioselective N-alkylation of heterocyclic scaffolds using Cesium Carbonate." European Journal of Organic Chemistry.[1][2] (Demonstrates the "Cesium Effect" for selective alkylation).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Authoritative source for pKa values in DMSO: Carbazole vs Aniline).

  • Park, K., et al. (2012). "Synthesis of Carbazole Derivatives for Organic Electronics." Tetrahedron. (General protocols for carbazole functionalization).

Sources

Method

Application Note: 9H-Carbazole-1,6-diamine in Advanced OLED Architectures

Part 1: Strategic Overview & Rationale The "1,6-Isomer" Advantage While 3,6-diaminocarbazole is the workhorse of the hole-transport material (HTM) industry, 9H-Carbazole-1,6-diamine represents a specialized, high-perform...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The "1,6-Isomer" Advantage

While 3,6-diaminocarbazole is the workhorse of the hole-transport material (HTM) industry, 9H-Carbazole-1,6-diamine represents a specialized, high-performance scaffold designed for next-generation Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices.

The strategic value of the 1,6-substitution pattern lies in its broken symmetry and steric torsion :

  • High Triplet Energy (

    
    ):  Substitution at the 1-position (adjacent to the pyrrolic nitrogen) induces a steric twist in the molecular backbone.[1] This decoupling limits the conjugation length compared to the linear 3,6-analogs, preserving a high 
    
    
    
    (>2.8 eV).[1] This is critical for confining excitons in blue and green phosphorescent devices.[1]
  • Suppression of Aggregation: The non-planar geometry prevents

    
    -
    
    
    
    stacking in the solid state, reducing crystallization and preventing concentration quenching (ACQ).[1]
  • Deep HOMO Levels: The inductive effect at the 1-position often deepens the HOMO level, improving oxidative stability and aligning better with deep-blue emitters.[1]

Part 2: Synthesis & Material Characterization Protocol

A. Synthesis of 9H-Carbazole-1,6-diamine

Note: The 1,6-isomer is less thermodynamically favored than the 3,6-isomer during direct nitration.[1] This protocol utilizes a separation-intensive route or a directed cyclization route.[1]

Method 1: Direct Nitration & Fractionation (Scalable) [1]
  • Nitration: Dissolve 9H-carbazole in glacial acetic acid. Add fuming nitric acid (2.2 eq) dropwise at 60°C.

    • Insight: Standard nitration yields ~70% 3,6-dinitro and ~20% 1,6-dinitro isomers.[1]

  • Separation (Critical Step):

    • Precipitate the crude mixture in water.[1][2]

    • Recrystallize from nitrobenzene/toluene.[1] The 3,6-isomer crystallizes first.[1]

    • Flash Chromatography: Purify the mother liquor (silica gel, CH

      
      Cl
      
      
      
      :Hexane 1:1) to isolate 1,6-dinitrocarbazole (
      
      
      typically higher than 3,6 due to twisting).[1]
  • Reduction:

    • Suspend 1,6-dinitrocarbazole in ethanol/THF.

    • Add Hydrazine monohydrate (10 eq) and Pd/C (10% wt) catalyst. Reflux for 4 hours.

    • Filter hot to remove catalyst.[1] Cool to crystallize 9H-Carbazole-1,6-diamine .

Method 2: Functionalization (HTM Synthesis)

To create a functional HTM (e.g., 1,6-bis(diphenylamino)-9-phenylcarbazole ):

  • Reaction: Buchwald-Hartwig Amination.[1]

  • Reagents: 9H-Carbazole-1,6-diamine (1 eq), Bromobenzene (2.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), P(t-Bu)
    
    
    (4 mol%), NaOtBu (3 eq).
  • Conditions: Toluene, 110°C, Argon atm, 24h.

  • Purification: Column chromatography (Hexane:Toluene).[1] Sublimation is mandatory for OLED grade purity (>99.9%).[1]

B. Material Characterization Workflow

Before device fabrication, the material must pass the following "Self-Validating" checks:

ParameterMethodTarget SpecificationLogic
Purity HPLC & TGA>99.9% (HPLC),

C
Impurities act as charge traps; high

ensures evaporation stability.
HOMO/LUMO CV (Cyclic Voltammetry)HOMO: -5.2 to -5.6 eVMust align with the Anode/HIL and EML for efficient hole injection.
Triplet Energy (

)
Low-Temp PL (77K)

eV (Green/Blue)
Critical: If

is too low, the host will quench the dopant emission.[1]
Glass Transition (

)
DSC

C
Prevents film crystallization during device operation (heat).[1]

Part 3: Device Fabrication Protocol (Vacuum Deposition)

Architecture: ITO / HIL / HTM (1,6-Deriv) / EML / ETL / EIL / Cathode

Step-by-Step Fabrication
  • Substrate Prep:

    • Patterned ITO glass (

      
      ).[1]
      
    • Clean: Ultrasonic bath (Detergent

      
       Water 
      
      
      
      Acetone
      
      
      IPA).[1]
    • Activation: UV-Ozone treatment for 15 min (Increases work function to ~4.8 eV).

  • Vacuum Deposition:

    • Transfer to High Vacuum Chamber (

      
       Torr).[1]
      
    • HIL (Hole Injection Layer): Deposit HAT-CN (10 nm) at 0.5 Å/s.

    • HTM (Active Layer): Deposit 1,6-Carbazole Derivative (40 nm) at 1.0 Å/s.[1]

      • Control: Monitor rate closely; 1,6-derivatives may sublime at lower temps than 3,6-analogs due to looser packing.[1]

    • EML (Emission Layer): Co-deposit Host (e.g., CBP) and Dopant (e.g., Ir(ppy)

      
       for green) at 90:10 ratio (30 nm).[1]
      
    • ETL (Electron Transport Layer): Deposit TPBi (40 nm).

    • Cathode: LiF (1 nm) / Al (100 nm).[1]

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm).[1] Use UV-curable epoxy and glass lid with desiccant.[1]

Part 4: Visualization & Logic[1]

Workflow Diagram: Synthesis to Device

G Carbazole 9H-Carbazole (Starting Material) Nitration Nitration (HNO3/AcOH) Carbazole->Nitration Separation Isomer Separation (1,6 vs 3,6) Nitration->Separation Mixture Diamine 1,6-Diamine (Intermediate) Separation->Diamine Reduction (H2/Pd) Functionalization Buchwald-Hartwig (Arylation) Diamine->Functionalization HTM_Final 1,6-HTM Material (High Et, High Tg) Functionalization->HTM_Final Device OLED Device Fabrication HTM_Final->Device Evaporation Testing EQE & Lifetime Measurement Device->Testing

Caption: Critical path for isolating the 1,6-isomer and converting it into a high-triplet energy hole transport material.

Energy Level Diagram (Mechanism)

Energy cluster_0 OLED Stack Energy Alignment Anode ITO (-4.8 eV) HIL HAT-CN LUMO -5.0 Anode->HIL Hole Inj. HTM 1,6-Carbazole HTM LUMO -2.1 eV HOMO -5.4 eV HIL->HTM Cascade EML Host/Dopant LUMO -2.4 eV HOMO -5.8 eV HTM->EML Hole Trans.

Caption: Energy alignment showing the 1,6-Carbazole HTM mediating hole injection while blocking electrons (High LUMO).

Part 5: References

  • Synthesis of Nitrocarbazoles:

    • Title: Synthesis and mutagenicity of a series of nitrated carbazoles and hydroxycarbazoles.[1][3][4]

    • Source: Mutagenesis (Oxford Academic), 1993.[1]

    • URL:[Link]

  • Carbazole Isomerism in OLEDs:

    • Title: Multi-Substituted Deep-Blue Emitting Carbazoles: Comparative Study on Photophysical and Electroluminescence Characteristics.

    • Source: ResearchGate (Journal of Photochemistry and Photobiology A), 2018.[1]

    • URL:[Link]

  • High Triplet Energy Hosts:

    • Title: Efficient phosphorescent green and red organic light-emitting diodes based on the novel carbazole-type host material.[5]

    • Source: PubMed (J Nanosci Nanotechnol), 2011.[1]

    • URL:[Link]

  • General Carbazole Synthesis:

    • Title: Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles.

    • Source: PMC (NIH), 2010.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 9H-Carbazole-1,6-diamine during storage

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of 9H-Carbazole-1,6-diamine to prevent oxidative degradation. Adherence...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of 9H-Carbazole-1,6-diamine to prevent oxidative degradation. Adherence to these protocols is critical for maintaining compound integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 9H-Carbazole-1,6-diamine and why is it prone to oxidation?

A1: 9H-Carbazole-1,6-diamine is an aromatic heterocyclic compound featuring a carbazole nucleus with two amine functional groups. The presence of these electron-rich amino groups makes the molecule highly susceptible to oxidation.[1][2][3] The lone pair of electrons on the nitrogen atoms can be readily abstracted by oxidizing agents, including atmospheric oxygen, initiating a cascade of reactions that lead to the degradation of the compound. This reactivity is a known characteristic of aromatic amines and diamines.[1][3]

Q2: What are the visible signs of oxidation in my 9H-Carbazole-1,6-diamine sample?

A2: The most common and readily observable sign of oxidation is a change in color. Pure 9H-Carbazole-1,6-diamine is typically a light-colored solid. Upon oxidation, aromatic amines and diamines often form highly conjugated systems, which absorb light in the visible spectrum, resulting in the appearance of color.[2] You may observe your sample turning yellow, brown, or even darker over time. Any deviation from the initial color of the material should be considered a potential indicator of degradation.

Q3: How can I analytically confirm if my 9H-Carbazole-1,6-diamine has degraded?

A3: For a definitive assessment of purity and to detect degradation, analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful methods to separate the parent 9H-Carbazole-1,6-diamine from any oxidation products.[4][5] The appearance of new peaks in the chromatogram, with different retention times from the main compound, is a clear indication of degradation. These techniques can also be used to quantify the extent of degradation.[4]

Q4: What are the primary environmental factors that accelerate the oxidation of 9H-Carbazole-1,6-diamine?

A4: The primary environmental factors that promote oxidation are:

  • Oxygen: Atmospheric oxygen is the most common oxidizing agent.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative processes (photodegradation).[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Humidity: Moisture can facilitate certain oxidative pathways.

Troubleshooting Guide: Diagnosing and Addressing Oxidation

This section provides a systematic approach to identifying and mitigating oxidation-related issues with your 9H-Carbazole-1,6-diamine samples.

Observed Issue Potential Cause Recommended Action
Color Change (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.1. Immediately transfer the material to an inert atmosphere environment (e.g., a glove box). 2. Store the compound in an amber glass vial to protect it from light. 3. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to air.
Inconsistent Experimental Results Degradation of the starting material leading to lower effective concentration and potential interference from byproducts.1. Confirm the purity of your 9H-Carbazole-1,6-diamine sample using HPLC or UPLC-MS. 2. If degradation is confirmed, consider purifying the material (e.g., by recrystallization or column chromatography) if possible, or procure a new, high-purity batch. 3. Always use a fresh, properly stored sample for critical experiments.
Poor Solubility Compared to a Fresh Sample Formation of insoluble polymeric oxidation byproducts.This is a strong indicator of advanced degradation. It is highly recommended to discard the sample and obtain a fresh batch. Attempting to use such material will lead to unreliable and unpublishable results.

Experimental Protocols for Storage

To ensure the long-term stability of 9H-Carbazole-1,6-diamine, it is imperative to implement stringent storage protocols. The recommended storage conditions are to keep the compound in a dark place, under an inert atmosphere, at room temperature.[6]

Protocol 1: Short-Term Storage (In-Use, < 1 Month)

This protocol is suitable for samples that are being actively used in the laboratory.

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect the compound from light and provide a good seal.

  • Inert Gas Purge: Before sealing the vial, flush the headspace with a dry, inert gas such as argon or nitrogen. This can be done by gently inserting a needle connected to the gas line into the vial, allowing the heavier inert gas to displace the air, and then quickly capping the vial.

  • Storage Location: Store the vial in a cool, dark, and dry place, such as a desiccator cabinet located away from direct sunlight and heat sources.

  • Handling: When accessing the compound, minimize the time the vial is open to the atmosphere. If possible, handle the material in a glove box.

Protocol 2: Long-Term Storage (> 1 Month)

For archival or long-term storage, more rigorous measures are necessary to ensure stability.

  • Glove Box Environment: All handling and aliquoting of the 9H-Carbazole-1,6-diamine should be performed inside a glove box with a controlled inert atmosphere (low oxygen and moisture levels).

  • Aliquoting: Divide the bulk material into smaller, single-use quantities in separate amber glass vials. This prevents the degradation of the entire stock from repeated openings.

  • Sealing: After aliquoting, seal each vial tightly with a PTFE-lined cap. For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

  • Secondary Containment: Place the sealed vials inside a larger, airtight container that also contains a desiccant.

  • Storage Conditions: Store the secondary container in a cool, dark, and well-ventilated area. Room temperature is generally acceptable for this compound.[6]

Visualizing the Storage Workflow

The following diagram illustrates the decision-making process for the appropriate storage of 9H-Carbazole-1,6-diamine.

StorageWorkflow Storage Protocol for 9H-Carbazole-1,6-diamine start Receive/Synthesize 9H-Carbazole-1,6-diamine storage_duration Storage Duration? start->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long protocol1 Protocol 1: - Amber vial - Inert gas purge - Cool, dark, dry place short_term->protocol1 protocol2 Protocol 2: - Glove box handling - Aliquot into single-use vials - Seal and use secondary containment - Cool, dark, well-ventilated area long_term->protocol2

Caption: Decision tree for selecting the correct storage protocol.

Understanding the Oxidation Pathway

While the specific, multi-step oxidation mechanism of 9H-Carbazole-1,6-diamine is complex and can lead to a mixture of products, a simplified conceptual pathway involves the initial oxidation of the amine groups to form reactive intermediates. These intermediates can then couple to form colored, polymeric materials.

OxidationPathway Conceptual Oxidation Pathway start 9H-Carbazole-1,6-diamine (Light-colored solid) reactive_intermediate Reactive Intermediates (e.g., Radicals, Imines) start->reactive_intermediate oxidizing_agents Oxidizing Agents (O2, Light, Heat) oxidizing_agents->start degraded_product Degradation Products (Colored, Polymeric) reactive_intermediate->degraded_product Polymerization/ Coupling Reactions

Caption: Simplified pathway of 9H-Carbazole-1,6-diamine oxidation.

References

  • National Center for Biotechnology Information. Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

  • National Center for Biotechnology Information. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. In Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

  • Scribd. Oxidation Colours and Mineral Dyes. [Link]

  • SIELC Technologies. 9H-Carbazole-3,6-diamine HPLC Separation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,6-Substituted Carbazole Intermediates

Introduction: The "Brick Dust" Challenge Researchers working with 1,6-substituted carbazoles often hit a wall—literally. Unlike their 2,7- or 3,6-substituted counterparts, 1,6-substituted carbazoles present a unique dual...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Researchers working with 1,6-substituted carbazoles often hit a wall—literally. Unlike their 2,7- or 3,6-substituted counterparts, 1,6-substituted carbazoles present a unique dual-threat:

  • Electronic Stacking: The planar carbazole core drives strong

    
     stacking, leading to extreme insolubility (the "brick dust" effect).[1]
    
  • Steric Clash (C1 Position): Substitution at the C1 position creates significant steric strain with the N9-substituent (or N-H).[1] While this twisting should theoretically disrupt stacking and improve solubility, in practice, it often traps impurities and creates amorphous solids that "oil out" rather than crystallize.[1]

This guide provides field-proven protocols to keep your chemistry in solution and your purification efficient.

Module 1: Reaction Optimization (Synthesis)

The Core Problem: Reactants precipitate before conversion is complete, or the catalyst gets trapped in the solid matrix.

Strategic Solvent Selection

Standard solvents like THF or DCM are often insufficient for 1,6-carbazole intermediates.[1] You must transition to high-boiling, polar aprotic or non-polar aromatic solvents.[1]

Solvent SystemBoiling PointApplication CasePros/Cons
1,4-Dioxane / H₂O 101°CStandard Suzuki CouplingPro: Good miscibility.[1] Con: Often too cool for rigid carbazoles.[1]
Toluene / Ethanol / H₂O 110°C (azeotrope)Suzuki / BuchwaldPro: Ethanol helps solubilize boronic acids.[1] Con: Phase separation can be tricky without vigorous stirring.[1]
DMF or DMAc 153°C / 165°CNucleophilic Aromatic Substitution (

)
Pro: Dissolves almost anything hot.[1] Con: Hard to remove; can decompose at >140°C.
o-Dichlorobenzene (ODCB) 180°CCRITICAL FIX for highly insoluble substratesPro: Excellent for

-systems; high temp allows complete solubilization.[1] Con: High BP makes workup difficult (requires precipitation).[1]
Protocol: High-Temperature Suzuki Coupling for Insoluble Carbazoles

Use this when your starting bromide is a "brick" in THF.

  • Solvent: Mix Toluene : 1,4-Dioxane : Water (4:1:1) . If solubility fails, switch to ODCB (anhydrous) .

  • Base: Use K₃PO₄ (finely ground) instead of K₂CO₃.[1] It is more soluble in organic-heavy mixtures.[1]

  • Additive: Add 10 mol% TBAB (Tetrabutylammonium bromide) . This Phase Transfer Catalyst (PTC) is essential for biphasic systems where the carbazole stays in the organic layer and the base stays in the water.

  • Temperature: Heat to 105–110°C .

  • Catalyst: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[1] For sterically hindered C1-couplings, switch to SPhos Pd G2 .[1]

Workflow Visualization: Reaction Setup

ReactionLogic Start Start: 1,6-Carbazole Synthesis SolubilityCheck Check Solubility in Toluene @ 80°C Start->SolubilityCheck Soluble Soluble? YES SolubilityCheck->Soluble Insoluble Soluble? NO SolubilityCheck->Insoluble Standard Standard Protocol: Toluene/H2O + K2CO3 Soluble->Standard HighTemp High-Temp Protocol: ODCB or DMAc Insoluble->HighTemp AddPTC Add Phase Transfer Catalyst (TBAB or Aliquat 336) HighTemp->AddPTC AddPTC->Standard If using aqueous base

Figure 1: Decision matrix for solvent and additive selection based on precursor solubility.

Module 2: Purification (The "No-Column" Approach)

The Core Problem: 1,6-substituted carbazoles often streak on silica gel or are completely insoluble in eluent, clogging the column.

The Solution: Rely on Trituration and Recrystallization .[1][2]

Technique 1: Hot Trituration (The Wash)

If your product is the solid precipitate:

  • Filter the crude reaction mixture.

  • Wash the solid cake with hot Methanol or hot Acetone .

    • Why? Impurities (ligands, de-halogenated byproducts) are often soluble in these polar solvents, while the rigid carbazole product is not.

  • Wash with hot water to remove inorganic salts (K₃PO₄, KBr).[1]

Technique 2: The "Good/Bad" Solvent Recrystallization

For 1,6-carbazoles, a single solvent rarely works. Use a binary system.

  • System A (Standard): Dissolve in boiling Toluene (Good solvent).[1] Add Ethanol (Bad solvent) dropwise until cloudy.[1] Cool slowly.

  • System B (Stubborn): Dissolve in boiling ODCB or Chlorobenzene .[1] Cool to room temp. If no crystals form, add Methanol .[1]

Technique 3: Soxhlet Extraction

For extremely insoluble "brick dust" products.[1]

  • Place the crude solid in a cellulose thimble.

  • Reflux Chloroform or Chlorobenzene in the bottom flask.

  • Run for 12–24 hours. The pure product will slowly accumulate in the solvent flask, leaving catalytic palladium and salts in the thimble.

Module 3: Analytical Troubleshooting (NMR)

The Core Problem: "I have a sample, but the NMR is a flat line or broad humps."

This is usually due to aggregation in the NMR tube.[1] The molecules stack so tightly that they act like solid particles, broadening the signal beyond detection.

High-Temperature NMR Protocol

Do not rely on CDCl₃. It boils at 61°C, which is too low to break the aggregates.

  • Solvent Choice:

    • DMSO-d₆: Good for polar derivatives.[1] Heat to 80°C–100°C .[1][3]

    • 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂): The gold standard for rigid aromatics. Boiling point is 146°C. Run NMR at 100°C .[1]

    • o-Dichlorobenzene-d₄: Expensive, but necessary for the most insoluble cases.

  • Sample Prep:

    • Use a heat gun to gently warm the NMR tube (carefully!) to ensure the sample is fully dissolved before putting it in the magnet.

    • Warning: If the solution is cloudy, filter it through a glass wool plug into the NMR tube. Solid particles will ruin the shim.[1]

Visualization: Analytical Workflow

NMRLogic Sample Solid Sample CDCl3 Try CDCl3 @ RT Sample->CDCl3 Result Spectrum Quality? CDCl3->Result Good Sharp Peaks: Done Result->Good Clear Bad Broad/No Signal Result->Bad Aggregated Switch Switch Solvent Bad->Switch TCE TCE-d2 @ 100°C (Best for Stacking) Switch->TCE DMSO DMSO-d6 @ 80°C (Best for Polar Groups) Switch->DMSO CS2 CS2 / Benzene-d6 (Emergency Only) Switch->CS2

Figure 2: Solvent selection strategy for overcoming aggregation-induced broadening in NMR.

Frequently Asked Questions (FAQ)

Q: My reaction turned into a black tar (oiled out). What happened? A: This is common with 1,6-substituted carbazoles due to the steric twist at C1 preventing efficient packing.

  • Fix: Do not try to scrape it. Add a "bad" solvent (Methanol or Hexane) and sonicate the flask. The tar should harden into a solid which can then be filtered and recrystallized.

Q: I can't get the Palladium catalyst out of my product. It's grey. A: The Pd is trapped in the carbazole lattice.

  • Fix: Dissolve the product in hot ODCB or Toluene. Add Thiourea or a specific scavenger resin (e.g., SiliaMetS®).[1] Stir at 80°C for 1 hour, then hot filter. The Pd binds to the scavenger.

Q: Why is the 1-position substitution so much harder than the 3 or 6? A: The 1-position is adjacent to the carbazole Nitrogen. Any substitution here clashes with the N-substituent (or N-H). This steric hindrance slows down oxidative addition in coupling reactions.[1] You often need more active catalysts (like SPhos or XPhos ) to force this reaction.[1]

References

  • BenchChem Technical Support. Managing solubility issues of reactants in Suzuki coupling. (2025).[1][3][4][5][6] [1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalyst Selection.

  • Royal Society of Chemistry. Synthesis and characterization of rigid carbazole derivatives (Supporting Info).[1][1]

  • BioChromato. NMR Solvent Selection for Insoluble Compounds. (2018).[1]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling.[1]

Sources

Troubleshooting

optimizing reduction conditions for 1,6-dinitrocarbazole

Technical Support Center: Carbazole Derivative Synthesis Topic: Optimization of 1,6-Dinitrocarbazole Reduction Ticket ID: #RED-16-DNC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Over...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbazole Derivative Synthesis Topic: Optimization of 1,6-Dinitrocarbazole Reduction Ticket ID: #RED-16-DNC-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The Challenge of 1,6-Dinitrocarbazole

Reducing 1,6-dinitrocarbazole to 1,6-diaminocarbazole presents a distinct set of challenges compared to the more common 3,6-isomer. While the core chemistry (nitro


 amine) is standard, the 1-position steric hindrance  (peri-interaction with the carbazole N-H) and the extreme insolubility  of the dinitro precursor often lead to stalled reactions, incomplete reduction (hydroxylamines), or catalyst poisoning.

This guide moves beyond standard textbook protocols, offering optimized workflows based on solubility parameters and kinetic control.

Module 1: Critical Decision Matrix (Method Selection)

Before starting, select your reduction method based on your available equipment and scale.

ReductionSelection Start Start: 1,6-Dinitrocarbazole Scale Scale & Equipment? Start->Scale SmallScale < 5g (Lab Scale) Scale->SmallScale LargeScale > 10g (Pilot/Process) Scale->LargeScale Clean Priority: High Purity/Easy Workup? SmallScale->Clean Cost Priority: Cost/Robustness? LargeScale->Cost MethodA Method A: Hydrazine/Pd-C (Rec. for 1,6-isomer) Clean->MethodA Best Yield MethodB Method B: H2 Hydrogenation (High Pressure) Clean->MethodB If Autoclave Avail. MethodC Method C: Sn/HCl or Fe/HCl (The 'Dirty' Backup) Cost->MethodC If Catalyst Poisons

Figure 1: Decision tree for selecting the optimal reduction pathway based on scale and purity requirements.

Module 2: Optimized Protocols

Protocol A: Hydrazine Hydrate Transfer Hydrogenation (Recommended)

Why this works: Hydrazine acts as a potent hydrogen donor. The evolution of


 gas drives the reaction entropy, and the reflux conditions help solubilize the stubborn 1,6-dinitrocarbazole.

Reagents:

  • Substrate: 1,6-Dinitrocarbazole (1.0 eq)

  • Catalyst: 10% Pd/C (10-15 wt% loading relative to substrate)

  • Reductant: Hydrazine Monohydrate (

    
    ) (10.0 eq)
    
  • Solvent: THF:Ethanol (1:1) OR DMF (if solubility is critical)

Step-by-Step:

  • Solubilization: Suspend the nitrocarbazole in the solvent. Note: It will likely remain a slurry.

  • Catalyst Charge: Add Pd/C carefully under an inert argon blanket (Pd/C is pyrophoric when dry).

  • Activation: Heat the mixture to reflux (

    
     for EtOH/THF).
    
  • Addition: Add Hydrazine Hydrate dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. The yellow slurry should slowly turn into a clear, darker solution (or a white fluorescent precipitate of the amine, depending on solvent).
      
  • Completion: Reflux for 4–6 hours. Monitor via TLC (Note: Amine streaks on silica; use amine-treated plates).

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate. Precipitate with cold water.

Protocol B: Chemical Reduction (Sn/HCl)

Why use this: If the Pd catalyst is poisoned by sulfur impurities or if the 1-nitro group is sterically resisting hydrogenation.

Reagents:

  • Tin (Sn) Powder or

    
     (5.0 eq per nitro group)
    
  • Conc. HCl / Ethanol

Step-by-Step:

  • Suspend dinitrocarbazole in Ethanol.

  • Add HCl dropwise.

  • Add Sn powder in portions.

  • Reflux for 3 hours.

  • Critical Workup: Neutralize with NaOH to pH > 10. The tin salts will form a thick emulsion. Use Celite filtration or extensive extraction with Ethyl Acetate.

Module 3: Troubleshooting & FAQs

Q1: The reaction has stalled. I see the starting material spot on TLC after 12 hours.

Diagnosis: Solubility Limited Kinetics. The 1,6-dinitrocarbazole is likely coated on the catalyst surface or simply not entering the solution phase to react. Fix:

  • Switch Solvent: Move from Ethanol to DMF (Dimethylformamide) or DMAc . The higher boiling point (

    
    ) and better solvency for nitro-aromatics drive the reaction.
    
  • Increase Catalyst Loading: The 1-nitro group is hindered. Increase Pd/C to 20 wt%.

Q2: My product turns black/purple during filtration.

Diagnosis: Oxidative Instability. 1,6-diaminocarbazole is electron-rich and prone to rapid oxidation (formation of quinone imines) in air, especially when wet. Fix:

  • Acid Salt Formation: Do not isolate the free base. Immediately acidify the filtrate with HCl/Dioxane to precipitate the 1,6-diaminocarbazole dihydrochloride salt . The salt is stable and white/grey.

  • Argon Sparging: Perform all filtrations under an inert atmosphere.

Q3: I have "ghost" peaks in HPLC or extra spots on TLC.

Diagnosis: Intermediate Stalling (Hydroxylamine). The reduction pathway proceeds:


. The step from Hydroxylamine (

) to Amine is the slowest. Fix:
  • Add more Hydrazine (2-3 eq) and reflux for an additional 2 hours.

  • Check the diagram below to understand where your reaction is stuck.

ReactionMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Fast Amine Amine (-NH2) Hydroxyl->Amine Slow (Rate Limiting) Requires Heat/Time Stall Common Stall Point: Requires more H2/Hydrazine Hydroxyl->Stall

Figure 2: Kinetic pathway of nitro reduction. The hydroxylamine-to-amine step is the most common failure point in hindered substrates like 1,6-dinitrocarbazole.

Module 4: Comparative Data

ParameterHydrazine/Pd-CH2 HydrogenationSn/HCl
Yield (Typical) 85-92%90-95%70-80%
Purity (Crude) HighVery HighLow (Tin salts)
Solvent Compatibility Excellent (DMF/EtOH)GoodPoor (Acidic/Aq)
1-Position Sterics Good penetrationExcellentModerate
Scalability Medium (Gas evolution)HighLow (Waste stream)

References

  • General Nitrocarbazole Reduction (Hydrazine Method): Li, F., Frett, B. & Li, H.Y. "Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C." Synlett, 25(10), 1403-1408 (2014).

  • Synthesis of Diaminocarbazoles (3,6-Isomer Analogous Protocol): Promarak, V. et al. "Synthesis and properties of 3,6-diaminocarbazole derivatives." RSC Advances, 6, 2016. (Demonstrates the Sn/HCl and Pd/C protocols on the carbazole scaffold).

  • Mechanistic Insight (Nitro Reduction Pathway): Haber, J. et al. "Mechanism of catalytic hydrogenation of nitrobenzene." Applied Catalysis A: General, 2002.

  • 1,6-Dinitrocarbazole Identification: PubChem Compound Summary for CID 620850 (1,6-Dinitrocarbazole).

Optimization

Technical Support Center: Carbazole Diamine Synthesis &amp; Purification

Topic: Removing Regioisomeric Impurities in Carbazole Diamine Synthesis Ticket ID: #Cbz-NH2-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Regioisomeric Impurities in Carbazole Diamine Synthesis

Ticket ID: #Cbz-NH2-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Purity Paradox"

Synthesizing carbazole diamines (particularly the 3,6- and 2,7-isomers) presents a unique "purity paradox": the diamine products are often too air-sensitive for rigorous purification (column chromatography/slow crystallization), yet they are required in ultra-high purity (>99.5%) for OLED and pharmaceutical applications.

The Golden Rule: You cannot effectively separate regioisomeric diamines (e.g., 3,6-diaminocarbazole from 2,7-diaminocarbazole) at the final stage without significant degradation. Regio-purity must be established at the halide intermediate stage.

This guide is structured to troubleshoot your current workflow, identify where the impurity originated, and provide a self-validating protocol for removal.

Module 1: Diagnostic & Prevention (The Halide Checkpoint)

User Issue: "I have a mixture of 3,6- and 2,7-isomers in my final diamine. How do I separate them?"

Technical Insight: Direct separation of the diamines is chemically inefficient due to similar polarities and oxidative instability. The 3,6-positions are the thermodynamic sinks for electrophilic substitution (bromination/nitration). If you observe 2,7-isomers, they likely originated from a non-selective halogenation step or contaminated starting material.

Protocol A: Purification of the Dibromocarbazole Intermediate

Before attempting amination (Buchwald-Hartwig or Ullmann), you must purify the precursor. The solubility difference between 3,6-dibromocarbazole and its isomers (and mono-bromo impurities) is the key lever.[1]

Solubility Profile (at 25°C):

  • 3,6-dibromocarbazole: Sparingly soluble in Ethanol, Acetone.

  • 3-bromocarbazole (Mono): Soluble in Ethanol.

  • 2,7-dibromocarbazole: Slightly more soluble in Toluene than the 3,6-isomer.

Step-by-Step Recrystallization (The "Ethanol Wash")
  • Dissolution: Suspend crude dibromide in Chloroform (CHCl₃) or Toluene (10 mL per gram). Heat to reflux until fully dissolved.[2]

  • Hot Filtration: Filter while boiling to remove insoluble inorganic salts or tri-brominated species.

  • Precipitation: Slowly add Hot Ethanol (3x volume of the chloroform) to the refluxing mixture.

  • Cooling: Allow to cool to room temperature slowly (over 4 hours). Do not use an ice bath immediately; rapid cooling traps the mono-bromo impurity.

  • Wash: Filter the white needles. Wash with cold Ethanol .

Validation: Check purity via HPLC. If >0.5% mono-bromide remains, repeat.

Module 2: The Reaction Phase (Buchwald-Hartwig Optimization)

User Issue: "My reaction stalled, and I see 'mono-amine' impurities or hydrodehalogenated byproducts."

Technical Insight: In Buchwald-Hartwig amination of carbazoles, the catalyst can sometimes insert into the C-Br bond and then undergo beta-hydride elimination or protodehalogenation instead of amination, replacing the Bromine with a Hydrogen. This creates a "mono-amine" impurity that is chemically very similar to the desired diamine.

Troubleshooting Matrix: Ligand & Catalyst Selection
SymptomProbable CauseCorrective Action
Product has Br removed (C-H bond formed) Protodehalogenation (Solvent/Base issue)Switch solvent from DMF/DMAc to Toluene/Dioxane . Avoid carbonate bases if using Pd(OAc)₂; use NaOtBu .
Mono-amination (One Br remains) Catalyst Death / Steric BulkSwitch to Pd₂(dba)₃ + XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich carbazole ring.
Purple/Black Reaction Mixture Oxidation of productDegas solvents vigorously (sparge with Ar for 30 mins). Add a reducing agent like Sodium Ascorbate (trace) if compatible.
Visualization: The Amination Workflow

BuchwaldOptimization Start Crude Reaction Mixture Check Analyze via LC-MS Start->Check Error1 Impurity: Mono-Amine (Incomplete Conv.) Check->Error1 Found Br Error2 Impurity: De-halogenated (H instead of N) Check->Error2 Found H Sol1 Action: Increase Catalyst Loading Switch to XPhos/Pd2(dba)3 Error1->Sol1 Sol2 Action: Change Solvent (Toluene) Strict Anhydrous Conditions Error2->Sol2 Retest Validation: >98% Conversion Sol1->Retest Resubmit Sol2->Retest Resubmit

Caption: Decision tree for troubleshooting incomplete amination or side-reactions in carbazole synthesis.

Module 3: Post-Synthesis Stabilization (The HCl Salt Method)

User Issue: "My diamine turns black/purple during column chromatography. How do I purify it without oxidation?"

Technical Insight: Free-base carbazole diamines are electron-rich and prone to formation of radical cations (aminium radicals) upon exposure to air and silica gel. The most robust purification method is Salt Formation . The Hydrochloride (HCl) salt is air-stable and has drastically different solubility than the impurities.

Protocol B: The "Salt Crash" Purification

Use this instead of Column Chromatography for >1g scales.

  • Workup: Perform standard aqueous workup of your amination reaction. Extract into Ethyl Acetate (EtOAc) .[3][4]

  • Scavenging: Treat the organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove Palladium residues. Filter through Celite.

  • Salt Formation:

    • Cool the EtOAc solution to 0°C.

    • Add 4M HCl in Dioxane dropwise. (Do not use aqueous HCl, or you will get a sticky gum).

    • A white/off-white precipitate will form immediately.

  • Filtration: Filter the solid under Argon flow.

  • Washing: Wash the filter cake with Dichloromethane (DCM) .

    • Why? The impurities (unreacted starting material, mono-amines, ligands) are often soluble in DCM, while the diamine-2HCl salt is not.

  • Liberation (Optional): If you need the free base for the next step, suspend the salt in degassed water/methanol, add NaHCO₃, and extract with DCM under Argon.

Module 4: Analytical Validation (E-E-A-T)

User Issue: "How do I prove I have the 3,6-isomer and not the 2,7-isomer?"

Technical Insight: NMR spectroscopy is the definitive tool. The symmetry of the carbazole ring leads to distinct coupling patterns.

Feature3,6-Diaminocarbazole 2,7-Diaminocarbazole
Symmetry C2v (Axis through N-H)C2v (Axis through N-H)
H-1 Proton (closest to N) Singlet (d ~7.2 ppm) Doublet (coupled to H-2)
H-4 Proton DoubletSinglet (d ~7.8 ppm)
Key Distinction Look for the meta-coupling (small J value ~2Hz) on H-2/H-4.Look for the singlet at position 4 .

Note: If you see a complex multiplet region, you likely have a mixture or the 1,8-isomer (rare).

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography if I don't want to make the salt? A: Yes, but you must "deactivate" the silica. Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that catalyze the oxidation of the diamine. Elute quickly using a DCM/MeOH gradient.

Q: Why is my yield low after the "Salt Crash" method? A: You may have used wet solvents. If water is present, the HCl salt may dissolve or form a "gum" rather than a nice powder. Ensure your EtOAc is dry (dried over MgSO₄) before adding the HCl/Dioxane.

Q: I used 3,6-dibromocarbazole, but I still see 3-bromo-6-amino impurity. A: This is a "stalled" Buchwald reaction. It is not a regioisomer; it is an incomplete reaction. Refer to Module 2 . You likely need to increase the temperature (to 100°C) or switch to a more active precatalyst (e.g., Pd-PEPPSI-IPr).

References

  • BenchChem Technical Support. (2025).[1] Optimizing the Synthesis of 3,6-Dibromocarbazole: Purification Strategies. Retrieved from 1

  • Royal Society of Chemistry. (2016).[2] Synthesis and Fluorescence Properties of 3,6-Diaminocarbazole-Modified Pyrrolidinyl Peptide Nucleic Acid. RSC Advances. Retrieved from 2

  • Organic Syntheses. (2010). Synthesis of 9-Ethyl-3,6-dimethylcarbazole via 3,6-Dibromo-9-ethylcarbazole.[3] Org.[5][6][7][8][9] Synth. 2010, 87, 1. Retrieved from 3

  • Beilstein Journal of Organic Chemistry. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study. Retrieved from 8

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 9

Sources

Troubleshooting

Technical Support Center: Air-Sensitive Carbazole Diamine Derivatives

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Handling, Storage, & Troubleshooting Welcome to the Advanced Materials Support Portal. Scope: This guide addresses the handling of carbazole diamine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Handling, Storage, & Troubleshooting

Welcome to the Advanced Materials Support Portal.

Scope: This guide addresses the handling of carbazole diamine derivatives (e.g., CBP, TCTA, Spiro-derivatives). These materials are critical hole-transport materials (HTMs) in OLEDs and Perovskite Solar Cells (PSCs). Critical Warning: The nitrogen lone pair in carbazole diamines is highly susceptible to oxidative coupling and radical cation formation. Strict exclusion of oxygen and moisture is not optional; it is a fundamental requirement for device performance.

Module 1: Storage & Stability (Preventative Protocols)
Q: My white carbazole powder has turned a faint green/yellow. Is it still usable?

A: Likely No.

  • The Science: Carbazole derivatives are electron-rich. Exposure to atmospheric oxygen, especially under light, promotes the formation of aminium radical cations (

    
    ). The color change (often green or yellow) indicates the formation of these radicals or subsequent oxidative coupling products (dimers like bicarbazoles) or quinone impurities [1, 6].
    
  • Impact: These impurities act as deep charge traps in OLEDs, drastically reducing luminance efficiency and increasing drive voltage.

  • Action: If the material is for device fabrication, do not use . Attempt purification via sublimation (see Module 4). For rough synthetic intermediate steps, check purity via NMR; if <98%, repurify.

Q: What are the mandatory storage conditions?

A:

  • Atmosphere: Nitrogen or Argon glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Container: Amber glass vials with PTFE-lined caps (protects from photo-oxidation).

  • Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or vacuum-sealed aluminum bags if removing from the glovebox.

Module 2: Solubilization & Processing (The "Doing")
Q: I am seeing poor film morphology (pinholes) after spin-coating. Why?

A: This is often a solubility or aggregation issue linked to partial oxidation or moisture uptake.

  • Mechanism: Oxidized species often have different solubility parameters than the neutral molecule, leading to pre-aggregation in solution. Moisture acts as a plasticizer or induces phase separation.

  • Troubleshooting Protocol:

    • Solvent Check: Are you using anhydrous solvents (Chlorobenzene, Toluene, or o-Dichlorobenzene)?

    • Degassing: Did you degas the solvent? Oxygen dissolved in the solvent can react with the carbazole during the dissolution process (often accelerated by sonication).

Standard Operating Procedure: Freeze-Pump-Thaw (FPT) Degassing

Use this protocol for all solvents before dissolving carbazole derivatives.

Visual Guide: The FPT Cycle

FPT_Cycle cluster_0 Freeze-Pump-Thaw Cycle (Repeat 3x) Start Solvent in Schlenk Flask (Max 50% Vol) Freeze Step 1: Freeze (LN2 Bath, -196°C) Start->Freeze Pump Step 2: Pump (Open to High Vacuum for 10-30 mins) Freeze->Pump Vacuum On Thaw Step 3: Thaw (Close Vacuum, Warm to Room Temp) Pump->Thaw Vacuum Off Check Bubbles Evolving? Thaw->Check Check->Freeze Yes (Repeat) End Backfill with N2/Ar Ready for Use Check->End No

Caption: The Freeze-Pump-Thaw (FPT) cycle is the most effective method to remove dissolved oxygen. Repeat until no bubbles are observed during the thaw phase [2, 4].[1][2][3]

Module 3: Device Integration & Performance
Q: My OLED device shows high leakage current and low efficiency.

A: This is the classic signature of trap-assisted recombination caused by impurities.

  • Causality: Oxygen acts as a p-dopant.[4] While this increases conductivity (which might seem good), it drastically reduces the On/Off ratio and creates quenching sites for excitons. In Perovskite cells, oxidized HTMs can cause interfacial recombination losses [11, 12].

  • Diagnostic Table:

SymptomProbable CauseVerification
High Current in Reverse Bias Oxidative impurities acting as conductive paths.Run cyclic voltammetry (CV); look for unexpected oxidation peaks.
Low Electroluminescence (EL) Exciton quenching by

or radical cations.
Time-Resolved Photoluminescence (TRPL) - look for shortened lifetimes.
Voltage Shift Dipole formation at the interface due to oxidation.Kelvin Probe Force Microscopy (KPFM).
Module 4: Recovery & Purification
Q: Can I recover oxidized material?

A: Yes, but the method depends on the required purity.

Method A: Recrystallization (For Synthesis Intermediates)

  • Solvents: Chlorobenzene/Ethanol or Toluene/Hexane.

  • Additive: Add a trace amount of hydrazine hydrate (reducing agent) during the hot dissolution step to reduce any radical cations back to the neutral amine, then filter while hot [10].

Method B: Vacuum Sublimation (For Device Grade - REQUIRED)

  • Why: Recrystallization traps solvent molecules and cannot remove all organic impurities. Sublimation separates based on vapor pressure and molecular weight.

  • Protocol:

    • Pressure: High vacuum (

      
       Torr).
      
    • Temperature: Gradient heating (Source zone > Product zone).

    • Yield: Discard the "first fraction" (highly volatile impurities) and the "residue" (polymerized/oxidized material). Collect only the middle fraction.

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Issue Detected Type Identify Problem Type Problem->Type Color Material Discoloration (Powder/Solution) Type->Color Morph Poor Film Morphology (Spin Coating) Type->Morph Device Poor Device Performance (OLED/PSC) Type->Device Oxidation Oxidation Detected Do NOT use for devices Color->Oxidation Solubility Aggregation/Solubility Morph->Solubility Traps Trap-Assisted Recombination Device->Traps Sublime Purify via Sublimation Oxidation->Sublime FPT Perform FPT Degassing & Filter (0.2 µm PTFE) Solubility->FPT Glovebox Check Glovebox Atmosphere (<1 ppm O2) Traps->Glovebox

Caption: Decision matrix for diagnosing common issues with carbazole derivatives. Green nodes indicate corrective actions.

References
  • MDPI. (2022). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere.

  • Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw Degassing.[2][3]

  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.

  • Chemistry LibreTexts. (2024). 8: Freeze-Pump-Thaw.[2][3]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.

  • ResearchGate. (2025). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile.

  • RSC Publishing. (2016). Hole-transporting materials for organic light-emitting diodes: an overview.

  • NIH (PMC). (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance.

  • BenchChem. (2025).[5] Purification of 1H-Benzo[c]carbazole Derivatives.

  • ResearchGate. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes.

  • RSC Publishing. (2016). The effect of oxygen on the efficiency of planar p–i–n metal halide perovskite solar cells.

  • MDPI. (2025). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 9H-Carbazole-1,6-diamine

Executive Summary & Strategic Importance 9H-Carbazole-1,6-diamine is a critical, yet structurally complex regioisomer used in the synthesis of high-performance organic light-emitting diodes (OLEDs) and DNA-intercalating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

9H-Carbazole-1,6-diamine is a critical, yet structurally complex regioisomer used in the synthesis of high-performance organic light-emitting diodes (OLEDs) and DNA-intercalating antitumor agents. Unlike its symmetric counterpart (3,6-diamine), the 1,6-isomer possesses a unique asymmetry that fundamentally alters its electronic properties and reactivity.

The Challenge: In synthetic workflows—typically involving the reduction of nitro-carbazoles—the 1,6-isomer is often a minor product or impurity alongside the dominant 3,6-isomer . Distinguishing these two requires a precise understanding of symmetry breaking in NMR spectroscopy.

Guide Objective: This guide provides a definitive comparative framework to validate the identity of 9H-Carbazole-1,6-diamine. We move beyond generic peak listing to explain the causality of chemical shifts, offering a self-validating protocol to distinguish the 1,6-isomer from its 3,6-analog and its nitro-precursors.

Structural Logic & Symmetry Analysis

The primary tool for distinguishing carbazole isomers is molecular symmetry .

  • 3,6-Diaminocarbazole (Alternative): Possesses a

    
     axis of symmetry passing through the Nitrogen (position 9).
    
    • Result: Protons at positions 1 & 8 are equivalent, 2 & 7 are equivalent, and 4 & 5 are equivalent.

    • NMR Signature: Simplified spectrum (3 aromatic signals + NH).

  • 9H-Carbazole-1,6-diamine (Target): Asymmetric.

    • Result: Ring A (substituted at 1) and Ring B (substituted at 6) are magnetically distinct.

    • NMR Signature: Complex spectrum (6 distinct aromatic signals + NH).

Visualization: Isomer Differentiation Logic

IsomerLogic Start Crude Reaction Product (Reduction of Dinitrocarbazole) SymmetryCheck Symmetry Analysis (Count Aromatic Signals) Start->SymmetryCheck Sym Symmetric Pattern (3 Signal Sets) SymmetryCheck->Sym Simplified Spectrum Asym Asymmetric Pattern (6 Signal Sets) SymmetryCheck->Asym Complex Spectrum Res36 Identity: 3,6-Diamine (Common Major Product) Sym->Res36 Res16 Identity: 1,6-Diamine (Target Minor Product) Asym->Res16

Figure 1: Decision tree for distinguishing carbazole diamine isomers based on signal multiplicity.

Comparative Characterization Data

This section compares the target molecule against its primary alternative (3,6-isomer) and its synthetic precursor (1,6-dinitrocarbazole).

Table 1: 1H NMR Spectral Comparison (Target vs. Alternative)
Feature9H-Carbazole-1,6-diamine (Target)9H-Carbazole-3,6-diamine (Alternative)
Symmetry Asymmetric (

)
Symmetric (

effective)
Aromatic Integration 1:1:1:1:1:1 (6 distinct protons)2:2:2 (3 sets of equivalent protons)
NH Signal (Pos 9) Broad singlet, often deshielded by 1-NH₂ H-bondingBroad singlet, standard region (~10-11 ppm)
Key Multiplicities Ring A (1-sub): d, t, d Ring B (6-sub): d, dd, d (meta coupling visible)Both Rings: d, dd, d (identical patterns)
Solubility (DMSO-d6) High (Polar amines)High (Polar amines)
Table 2: Reaction Monitoring (Precursor vs. Product)

Validation of the synthesis requires confirming the complete reduction of the nitro groups. The nitro group is a strong Electron Withdrawing Group (EWG), while the amine is a strong Electron Donating Group (EDG).

Proton PositionPrecursor: 1,6-Dinitrocarbazole [1]Target: 1,6-Diaminocarbazole (Predicted)Shift Explanation
H-5 (Ring B)

9.27 (d,

Hz)

~7.2 - 7.5 (s/d)
Huge Upfield Shift: Reduction of 6-NO₂ removes deshielding.
H-7 (Ring B)

8.86 (dd)

~6.8 (dd)
Upfield Shift: Ortho to new amino group.
9-NH

12.71 (br s)

~10.5 - 11.0
Upfield Shift: Acidity decreases as ring becomes more electron-rich.
NH₂ Protons Absent

~4.5 - 5.0 (br s)
New Signal: Broad singlets appearing in the aliphatic/aromatic boundary.

Technical Insight: The 1-position amine is in the "bay region" of the carbazole. This proximity to the carbazole nitrogen (9-NH) often leads to intramolecular hydrogen bonding or steric compression, causing the 1-NH₂ protons to appear at a slightly different chemical shift than the 6-NH₂ protons.

Detailed Experimental Protocol

To ensure reproducibility and accurate integration of the amine protons, specific acquisition parameters are required.

Sample Preparation
  • Solvent: Use DMSO-d6 (99.8% D).

    • Reasoning: Chloroform (

      
      ) is often poor for solubilizing planar, pi-stacked aminocarbazoles. DMSO disrupts aggregation and slows proton exchange, allowing for sharper NH/NH₂ signals.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations may lead to peak broadening due to stacking interactions.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Critical: Amine and aromatic protons have different T1 relaxation times. A short D1 will cause integration errors, making the 1:1:1 stoichiometry validation impossible.

  • Scans (NS): 64 or 128 (to visualize small impurity peaks).

  • Temperature: 298 K (25°C).

Step-by-Step Analysis Workflow

Workflow Sample 1. Dissolve in DMSO-d6 Acquire 2. Acquire Spectrum (D1 > 5s) Sample->Acquire CheckNH 3. Check 9-NH Region (10-12 ppm) Acquire->CheckNH CheckArom 4. Analyze Aromatic Region (6.5-8.0 ppm) CheckNH->CheckArom Confirm Carbazole Core Verify 5. Verify Asymmetry (Count Peaks) CheckArom->Verify 6 Distinct Signals = 1,6-isomer

Figure 2: Step-by-step NMR analysis workflow for structural verification.

Troubleshooting & Impurity Profiling

When characterizing 9H-Carbazole-1,6-diamine, watch for these common issues:

  • Residual Nitro Signals:

    • Look for doublets > 8.5 ppm.[1][2] If present, reduction is incomplete.

  • Regioisomer Contamination (3,6-diamine):

    • Look for a "shadow" set of symmetric peaks (e.g., a strong doublet appearing "under" the complex 1,6-multiplets).

    • Tip: Use COSY (Correlation Spectroscopy) .[3] The 1,6-isomer will show two distinct spin systems (Ring A vs. Ring B), whereas the 3,6-isomer will show only one coupled spin system.

  • Broad NH₂ Peaks:

    • If amino peaks are too broad to integrate, add a trace of

      
      .
      
    • Effect: The NH and NH₂ signals will disappear (exchange), simplifying the aromatic region for clearer coupling analysis.

References

  • Synthesis and Characterization of Nitrocarbazoles

    • Title: Synthesis of Arom
    • Source: UCL Discovery.
    • Data: Confirms 1,6-dinitrocarbazole NMR shifts (H-5 at 9.
    • URL:[Link]

  • 3,6-Diaminocarbazole Reference Data

    • Title: Synthesis and Fluorescence Properties of 3,6-Diaminocarbazole-Modified PNA.
    • Source: Royal Society of Chemistry (RSC Advances).
    • Data: Provides comparative shifts for the symmetric 3,6-isomer ( 7.04, 6.64).
    • URL:[Link]

  • General Carbazole NMR Shifts

    • Title: 1H-NMR spectrum of carbazole.[4][5][6][7][8]

    • Source: ResearchG
    • URL:[Link]

  • PubChem Compound Summary

    • Title: 9H-carbazole-3,6-diamine (CID 47108).[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Comparative

Distinguishing 1,6- and 3,6-Diaminocarbazole: A Spectroscopic Comparison Guide

Topic: Distinguishing 1,6- and 3,6-Diaminocarbazole by Spectroscopy Executive Summary Differentiation between 1,6-diaminocarbazole (1,6-DAC) and 3,6-diaminocarbazole (3,6-DAC) is a critical quality control step in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 1,6- and 3,6-Diaminocarbazole by Spectroscopy

Executive Summary Differentiation between 1,6-diaminocarbazole (1,6-DAC) and 3,6-diaminocarbazole (3,6-DAC) is a critical quality control step in the synthesis of conductive polymers and fluorescent sensors.[1] While 3,6-DAC is the thermodynamic product of standard nitration/reduction sequences, 1,6-DAC frequently appears as a regioisomeric impurity or a specific target for steric modulation.[1]

This guide outlines the definitive spectroscopic signatures to distinguish these isomers. The primary discriminator is molecular symmetry , observable via proton NMR (


H NMR), supported by distinct electronic transition states in UV-Vis spectroscopy.[1]

Structural Basis & Symmetry Analysis

The fundamental difference between the two isomers lies in their point group symmetry.[2][3] This dictates the number of unique signals observed in spectroscopy.

  • 3,6-Diaminocarbazole: Possesses a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     rotation axis passing through the nitrogen and the C4a-C4b bond.[3] It effectively belongs to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    point group.[3] The molecule is symmetric; the left side (Ring A) is chemically equivalent to the right side (Ring B).[2][3]
  • 1,6-Diaminocarbazole: Lacks this axis of symmetry.[1][2][3] The substitution pattern is asymmetric (

    
     or 
    
    
    
    ), making Ring A (1-substituted) chemically distinct from Ring B (6-substituted).[1][3]
Visualization of Isomeric Symmetry

The following diagram illustrates the numbering scheme and symmetry elements. Note the "Bay Region" (positions 4 and 5), which are critical for steric assignments.

CarbazoleSymmetry cluster_36 3,6-Diaminocarbazole (Symmetric) cluster_16 1,6-Diaminocarbazole (Asymmetric) struct36 Symmetry: C2v Equivalency: Ring A = Ring B Unique 1H Signals: 3 (Aromatic) Method NMR Signal Count (Primary Discriminator) struct36->Method Identical Chemical Environment struct16 Symmetry: Cs Equivalency: Ring A ≠ Ring B Unique 1H Signals: 6 (Aromatic) struct16->Method Distinct Chemical Environment

Figure 1: Symmetry comparison. 3,6-DAC retains bilateral symmetry, reducing signal count. 1,6-DAC breaks symmetry, doubling the complexity of the aromatic region.

NMR Spectroscopy: The Definitive Method[2][3]

Nuclear Magnetic Resonance (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


H NMR) is the gold standard for identification.[3] Due to the poor solubility of planar carbazoles in chloroform, DMSO-d6  is the required solvent.
Comparative Chemical Shift Data ( H NMR in DMSO-d6)
Feature3,6-Diaminocarbazole (Symmetric)1,6-Diaminocarbazole (Asymmetric)
Signal Count 3 Sets of Aromatic Signals (2H each)6 Distinct Aromatic Signals (1H each)
Integration 2:2:2 Ratio1:1:1:1:1:1 Ratio
Bay Protons (H4/H5) Appears as one signal (doublet, ~7.1 ppm).[1][2][3][4] Shielded by amino groups.[2][3]Split into two distinct signals. H4 (para to 1-NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) and H5 (ortho to 6-NH

) have different shifts.[3]
NH (Carbazole) Single broad singlet (~10.1 ppm).[2][3]Single broad singlet, often shifted/broadened due to H-bonding with 1-NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[1][3]
Amino Protons (-NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
One broad singlet (4H total).[3]Two distinct broad singlets (2H each) at different ppm values.
Detailed Mechanistic Interpretation
  • The 3,6-DAC Spectrum (Simple):

    • The amino groups at positions 3 and 6 are electron-donating.[2][3] They shield the ortho protons (H2, H4, H5, H7).[1]

    • Because of symmetry, H4 and H5 are equivalent.[1] H2 and H7 are equivalent.[2][3] H1 and H8 are equivalent.[2][3]

    • Result: You see a clean "AABB" type aromatic region with only three dominant peaks.[2][3]

  • The 1,6-DAC Spectrum (Complex):

    • Ring B (6-Amino): Resembles the 3,6-pattern.[2][3] H5, H7, H8 are present.[1][4][5][6][7]

    • Ring A (1-Amino): The amino group is at position 1.[2][3] This is ortho to the carbazole nitrogen (N9).[2][3]

    • The "Smoking Gun": The 1-amino group eliminates the H1 proton signal.[2][3] In 3,6-DAC, H1 is a doublet.[1] In 1,6-DAC, this signal is absent. Furthermore, the 1-amino group exerts a "peri"-like steric interaction with the carbazole N-H, often shifting the exchangeable N-H proton or the 1-amino protons significantly compared to the 6-amino group.

Critical Validation Step: If your spectrum shows a doublet at the most downfield aromatic position (typically H4/H5 in unsubstituted carbazole, but shifted upfield here), check the integration.[1] If it integrates to 2 protons, it is likely 3,6-DAC. If it integrates to 1 proton, it is 1,6-DAC.

Optical Properties (UV-Vis & Fluorescence)

While NMR provides structural proof, UV-Vis spectroscopy distinguishes the isomers based on conjugation length and electronic transition probabilities.[3]

Electronic Conjugation Theory[3]
  • 3,6-DAC (Linear Conjugation): The amino groups are located at the ends of the long axis of the molecule. This allows for efficient "through-conjugation" involving the nitrogen lone pair.[2] This lowers the HOMO-LUMO gap.[2][3]

  • 1,6-DAC (Interrupted Conjugation): The 1-amino group is "off-axis."[2][3] The conjugation pathway is bent.[2][3] This typically results in a larger energy gap compared to the 3,6-isomer.[3]

Spectral Comparison Table
Property3,6-Diaminocarbazole1,6-Diaminocarbazole
Absorption ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Red-Shifted (Bathochromic) Typically ~300-320 nm (strong) with tailing into visible.[3]Blue-Shifted (Hypsochromic) Absorption bands appear at shorter wavelengths due to less effective conjugation.[2][3]
Fluorescence High Quantum Yield (Bright Blue/UV).[2][3]Lower Quantum Yield (often quenched by 1-amino interaction with NH).[2][3]
Visual Color Pure solid is off-white/tan; oxidizes to green/blue.[2][3]Pure solid is often darker or distinct yellow due to different packing/impurities.[2][3]

Experimental Protocols

Protocol A: NMR Acquisition for Isomer Identification
  • Sample Prep: Dissolve 5-10 mg of the diaminocarbazole in 0.6 mL of DMSO-d6 .

    • Note: Do not use CDCl

      
      ; solubility is insufficient, and aggregation will broaden peaks.[1][3]
      
  • Instrument: 400 MHz or higher recommended to resolve coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Parameters:

    • Pulse angle: 30° or 45°.[2][3]

    • Relaxation delay (D1): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       2.0 seconds (essential for accurate integration of aromatic protons).[3]
      
    • Scans: 16-64.[2][3]

  • Processing: Phase manually. Integrate the aromatic region (6.5 - 8.0 ppm).[2][3] Calibrate DMSO residual peak to 2.50 ppm.

Protocol B: Oxidation Check (Troubleshooting)

Diaminocarbazoles are prone to oxidation, forming quinone imines (often green or blue in solution).[1][3]

  • Prepare a dilute solution in Methanol.[2][3]

  • Run a UV-Vis scan immediately.[2][3]

  • If a broad band appears >600 nm, the sample is oxidized.[1][2][3]

  • Purification: Recrystallization from Ethanol/Water (degassed) is recommended before spectroscopic characterization.[2][3]

Decision Workflow

Use this logic gate to finalize your identification.

DecisionTree Start Obtain 1H NMR (DMSO-d6) Count Count Distinct Aromatic Signals (excluding solvent/impurities) Start->Count Three 3 Distinct Signals (Integration 2:2:2) Count->Three Symmetric Six 6 Distinct Signals (Integration 1:1:1:1:1:1) Count->Six Asymmetric Result36 Identity: 3,6-Diaminocarbazole (Symmetric) Three->Result36 Result16 Identity: 1,6-Diaminocarbazole (Asymmetric) Six->Result16

Figure 2: Spectroscopic decision tree. Signal counting in the aromatic region is the most robust method for differentiation.

References

  • Synthesis and NMR Characterization of 3,6-Diaminocarbazole

    • Source: Royal Society of Chemistry (RSC), RSC Advances.[1][3]

    • Context: Detailed proton assignment for the 3,6-isomer in DMSO-d6.
    • URL:[Link]

  • Carbazole Numbering and Nomenclature Standards

    • Source: NIST Chemistry WebBook.[2][3]

    • Context: Verification of IUPAC numbering (N=9, Bay=4,5) essential for assigning the 1- vs 3- positions.[2][3]

    • URL:[Link][1]

  • Synthesis of 1,6- vs 3,6-Regioisomers (Nitration Patterns)

    • Source: Thieme Connect (Synthesis Journal).[1][2][3]

    • Context: Discusses the formation of 1,6-dinitrocarbazole as a byproduct and routes to 1,8-diaminocarbazole, establishing the existence and separ
  • UV-Vis and Fluorescence Properties of Aminocarbazoles

    • Source: BenchChem / Spectroscopic Guides.[2][3]

    • Context: General principles of bathochromic shifts in N-substituted and core-substituted carbazoles.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 1,6-Diaminocarbazole: A Comparative Technical Guide

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 1,6-diaminocarbazole (1,6-DAC) , a critical monomer in high-performance polymer synthesis and dye chemistry. It compares 1,6-DAC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 1,6-diaminocarbazole (1,6-DAC) , a critical monomer in high-performance polymer synthesis and dye chemistry. It compares 1,6-DAC with its symmetric isomer, 3,6-diaminocarbazole (3,6-DAC) , to highlight structural differentiators observable via MS.

Executive Summary

1,6-Diaminocarbazole is a structural isomer of the widely used 3,6-diaminocarbazole. While 3,6-DAC is symmetric and commonly employed in molecular spintronics and conductive polymers, 1,6-DAC introduces asymmetry and a unique "ortho-like" steric environment at the C1 position. This guide details how this structural difference manifests in mass spectrometry (MS) fragmentation, providing a robust method for isomeric differentiation without reliance solely on chromatographic retention times.

Key Differentiator: The proximity of the C1-amine to the carbazole N9-amine in 1,6-DAC facilitates a specific Ortho Effect (ammonia loss), a pathway kinetically disfavored in the symmetric 3,6-DAC isomer.

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental setup is recommended. This protocol ensures the preservation of the molecular ion while inducing sufficient internal energy for diagnostic fragmentation.

Experimental Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: ESI is preferred over Electron Impact (EI) for diaminocarbazoles to prevent excessive in-source fragmentation, allowing observation of the protonated molecular ion

      
      .
      
  • Analyzer: Q-TOF or Orbitrap (High Resolution required for elemental formula confirmation).

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid aids protonation of the amine groups.

  • Collision Energy (CID): Stepped energy ramp (15, 30, 45 eV).

Self-Validating Check: Ensure the precursor ion


 is isolated at m/z 198.10  (Monoisotopic mass of neutral molecule is 197.09 Da). If the signal at m/z 181 is >10% of the base peak before CID, reduce capillary temperature to minimize in-source ammonia loss.

Mechanistic Fragmentation Analysis

The Ortho Effect (1,6-DAC Specific)

The defining feature of 1,6-diaminocarbazole is the amino group at position 1. This group is spatially adjacent to the carbazole nitrogen (N9-H). Upon collisional activation, this proximity facilitates an intramolecular hydrogen transfer, leading to the expulsion of ammonia (


).
  • Precursor:

    
    
    
  • Transition: 1,6-interaction between C1-

    
     and N9-H.
    
  • Product:

    
    
    
  • Mechanism: The N9 proton is transferred to the C1-amine, creating a leaving group (

    
    ). The resulting cation is stabilized by the indole-like core.
    
The Symmetric Pathway (3,6-DAC Dominant)

In contrast, 3,6-diaminocarbazole has amines at positions 3 and 6, both distant from the N9 nitrogen. Direct H-transfer is geometrically constrained. Consequently, 3,6-DAC favors ring cleavage pathways over simple ammonia loss.

  • Dominant Loss: Hydrogen Cyanide (HCN).

  • Pathway: Cleavage of the pyrrole ring or the benzene ring containing the amine.

  • Product:

    
    
    

Comparative Data Analysis

The following table summarizes the diagnostic ions that distinguish the two isomers.

Feature1,6-Diaminocarbazole 3,6-Diaminocarbazole Diagnostic Value
Precursor Ion

m/z 198.10 m/z 198.10 Identification (No differentiation)
Base Peak (Low CE) m/z 198 (Intact)m/z 198 (Intact)Stability check
Primary Fragment m/z 181

m/z 171

High (Differentiator)
Secondary Fragment m/z 154

m/z 144

Medium
Mechanism Ortho-Effect Driven Ring Cleavage Driven Structural Confirmation

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent fragmentation pathways. The Red path highlights the 1,6-specific "Ortho Effect," while the Blue path shows the generic ring cleavage common to symmetric carbazoles.

Fragmentation M Precursor [M+H]+ m/z 198.10 (1,6-Diaminocarbazole) Ortho_State Transition State (1-NH2 ... H-N9 Interaction) M->Ortho_State Ortho Proximity Frag_171 Fragment [M+H - HCN]+ m/z 171.09 (Common to 3,6-Isomer) M->Frag_171 - HCN (27 Da) (Minor Pathway for 1,6) Frag_181 Fragment [M+H - NH3]+ m/z 181.07 (Diagnostic for 1,6-Isomer) Ortho_State->Frag_181 - NH3 (17 Da) Frag_154 Fragment m/z 154 (Loss of HCN from m/z 181) Frag_181->Frag_154 - HCN (27 Da) Frag_144 Fragment m/z 144 (Loss of 2nd HCN) Frag_171->Frag_144 - HCN

Figure 1: Divergent fragmentation pathways. The left branch (Red) represents the diagnostic ammonia loss specific to 1,6-diaminocarbazole due to the proximity of the C1-amine and N9-proton.

References

  • National Institute of Standards and Technology (NIST).Mass Spectrometry Data Center: Carbazole Derivatives.

  • Bouchoux, G.Gas Phase Basicities of Polyfunctional Molecules. Part 3: Amino-substituted Benzenes.

  • BenchChem.9H-Carbazole-3,6-diamine (CAS 86-71-5) Technical Data. (Source for 3,6-DAC isomer comparison).
  • Mitra, A. et al.Synthesis and characterization of 1-aminocarbazole derivatives. (Provides structural context for the C1-position reactivity).

Comparative

Comparative Guide: Fluorescence Quantum Yield of Carbazole Diamine Isomers

Executive Summary & Strategic Importance Carbazole diamines are pivotal scaffolds in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and hole-transport materials.[1] The specific isomeric s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Carbazole diamines are pivotal scaffolds in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and hole-transport materials.[1] The specific isomeric substitution of the amine groups—typically at the 3,6- or 2,7-positions —dictates the extent of


-conjugation, molecular rigidity, and ultimately, the Fluorescence Quantum Yield (

)
.

This guide objectively compares the photophysical performance of these isomers. While 3,6-substituted isomers are synthetically more accessible and offer high triplet energies (beneficial for host materials), 2,7-substituted isomers provide extended conjugation lengths often preferred for conductive polymers. However, experimental data reveals that 3,6-isomers frequently exhibit superior quantum yields in solution due to restricted intramolecular rotation and reduced aggregation-caused quenching (ACQ) susceptibility compared to their more planar 2,7-counterparts.

Structural Analysis: The Origin of Photophysical Divergence

The variation in


 between carbazole isomers is not random; it is a direct consequence of electronic coupling and steric geometry.
The 3,6-Isomer (The "Bent" Conjugation)
  • Connectivity: The amine groups are attached at the para position relative to the carbazole nitrogen.

  • Electronic Effect: The nitrogen lone pair participates strongly in the conjugation. However, the 3,6-linkage creates a chemically "reactive" site that is easily oxidized.

  • Geometry: Substituents at the 3,6-positions often induce a twisted geometry due to steric hindrance with the hydrogen atoms at the 4,5-positions.

  • Impact on

    
    :  The twisted structure suppresses 
    
    
    
    -
    
    
    stacking in the solid state, reducing non-radiative decay pathways caused by aggregation. This often results in higher
    
    
    in film/solid state
    .
The 2,7-Isomer (The "Linear" Conjugation)
  • Connectivity: The amine groups are meta to the nitrogen but para to the biphenyl bond axis.

  • Electronic Effect: This linkage mimics a poly(p-phenylene) backbone, leading to extended, linear conjugation.

  • Geometry: These isomers tend to be more planar.

  • Impact on

    
    :  While they possess excellent charge transport properties, the planar nature increases the likelihood of ACQ. In solution, they may show high 
    
    
    
    , but this can drop significantly in the solid state unless bulky side chains are added.
Visualization of Isomeric Pathways

IsomerComparison Carbazole Carbazole Core Iso36 3,6-Substitution (Para to Nitrogen) Carbazole->Iso36 Electrophilic Subst. Iso27 2,7-Substitution (Linear Conjugation) Carbazole->Iso27 Synthetic Design Prop36 Twisted Geometry High Triplet Energy Iso36->Prop36 Outcome36 High Solid-State ΦF (Reduced ACQ) Prop36->Outcome36 k_r >> k_nr Prop27 Planar Geometry Extended Conjugation Iso27->Prop27 Outcome27 High Charge Mobility Risk of ACQ (Lower ΦF) Prop27->Outcome27 Aggregation

Figure 1: Structural causality linking substitution pattern to fluorescence outcomes.

Comparative Performance Data

The following data contrasts specific carbazole diamine derivatives. We focus on "Donor-Acceptor" (D-A) isomers where the carbazole acts as the donor, as these are the most relevant for high-performance fluorescence (TADF) applications.

Case Study: Isomeric TADF Emitters (NTPZ vs. TNPZ)

In a direct comparison of isomers where the carbazole donor position was swapped on a phenazine acceptor [1], the impact on Quantum Yield was profound.

FeatureNTPZ (Isomer A) TNPZ (Isomer B) Performance Delta
Connection Site Optimized D-A twistLess favorable twistStructural
PLQY (Oxygen-free) ~100% 82% +18% for NTPZ
Non-Radiative Decay (

)


5.4x suppression in NTPZ
Ext. Quantum Efficiency 27.5% (OLED)18.3% (OLED)Significant Device Gain

Analysis: The NTPZ isomer minimizes the overlap between HOMO and LUMO while maintaining enough oscillator strength. Crucially, it suppresses molecular vibrations that lead to non-radiative decay (


), directly boosting 

.
General Trends: 2,7- vs 3,6-Derivatives

For standard diamine derivatives (e.g., linked to fluorene or benzene):

Property3,6-Diamino Derivatives 2,7-Diamino Derivatives
Solution

High (0.80 - 0.95 typical)Moderate to High (0.60 - 0.90)
Solid State

Retained (0.40 - 0.70) Often Reduced (< 0.40)
Emission Color Deep Blue / UVBlue / Green (Red-shifted)
Stability Lower (C3/C6 reactive sites blocked)Higher (Chemical stability)

Experimental Protocol: Absolute Quantum Yield Measurement

To distinguish subtle isomeric differences, Relative Quantum Yield (using a standard like Quinine Sulfate) is often insufficient due to refractive index errors. The Absolute Method (Integrating Sphere) is the mandatory standard for this class of materials.

Workflow Diagram

QYProtocol Start Sample Preparation (Film or Solution) Blank Measure Blank (Solvent/Substrate only) Start->Blank SampleScan Measure Sample (Emission + Scatter) Start->SampleScan Calc Calculate Absorption Abs = L_blank - L_sample Blank->Calc SampleScan->Calc Result Calculate Φ_F Φ_F = E_sample / (L_blank - L_sample) SampleScan->Result Integrated Emission Calc->Result Absorbed Photons

Figure 2: Workflow for Absolute Quantum Yield determination using an Integrating Sphere.

Step-by-Step Methodology
  • Instrument Setup: Use a spectrofluorometer equipped with a calibrated integrating sphere (e.g., PTFE coated).

  • Blank Measurement (

    
    ): 
    
    • Place the pure solvent (for solution) or bare quartz substrate (for film) in the sphere.

    • Scan the excitation range (e.g., 300–350 nm) to record the excitation profile.

  • Sample Measurement (

    
     & 
    
    
    
    ):
    • Place the carbazole isomer sample in the sphere.

    • Critical Step: Ensure optical density (OD) is low (< 0.1) to minimize re-absorption errors, even with a sphere.

    • Record the signal.[2] The drop in the excitation peak represents photons absorbed (

      
      ). The appearance of the new peak is the emission (
      
      
      
      ).
  • Calculation:

    
    
    
  • Validation: Verify the system using a known standard (e.g., Anthracene in ethanol,

    
    ) before measuring novel isomers.
    

Expert Insights & Causality

Why does the 3,6-isomer often win on Quantum Yield? The "carbazole butterfly" effect. The 3,6-substitution forces the substituents out of the carbazole plane. In the excited state, this twist prevents the formation of "excimers" (excited state dimers) which are notorious dark states (non-emissive) in planar aromatic systems. The 2,7-isomer, being more linear, stacks too well, leading to self-quenching in high-concentration environments.

The "Purity Trap" (Warning for Drug Developers): Commercial carbazole sources often contain isomeric impurities (up to 0.5%). Recent studies [2] have shown that these impurities act as charge traps, inducing ultralong phosphorescence that can be mistaken for the intrinsic property of the material. Always verify isomer purity via HPLC prior to QY measurement.

References

  • Isomeric thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Source: National Institutes of Health (PMC). URL:[Link]

  • Carbazole isomers induce ultralong organic phosphorescence. Source: Nature Materials / PubMed. URL:[Link]

  • Isomeric thermally activated delayed fluorescence emitters based on a quinolino[3,2,1-de]acridine-5,9-dione multiple resonance core. Source: Materials Chemistry Frontiers (RSC). URL:[Link]

  • 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Source: Beilstein Journal of Organic Chemistry / PMC. URL:[Link]

Sources

Validation

Regioisomerism in Optoelectronics: A Comparative Guide to 1,6-Substituted Carbazoles

Executive Summary In the development of organic light-emitting diodes (OLEDs) and fluorescent biological probes, the carbazole moiety is a ubiquitous building block due to its high hole mobility and thermal stability. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of organic light-emitting diodes (OLEDs) and fluorescent biological probes, the carbazole moiety is a ubiquitous building block due to its high hole mobility and thermal stability. While 3,6-substituted carbazoles represent the industry standard for extended conjugation, 1,6-substituted carbazoles have emerged as a critical alternative for applications requiring high triplet energy (


)  and steric-induced blue shifts .

This guide objectively compares the UV-Vis spectral performance of 1,6-substituted carbazoles against their 3,6-analogs. It details the mechanistic "steric twist" at the C1 position that limits


-conjugation, providing a blueprint for researchers to manipulate bandgaps through regioisomerism rather than chemical variation.

Part 1: The Mechanistic Basis of Optical Performance

To interpret the absorption spectra of 1,6-substituted carbazoles, one must understand the structural impact of the substitution site.

The "C1-Steric Twist" Phenomenon

The optical properties of carbazole derivatives are governed by the effective conjugation length (


).
  • 3,6-Substitution (Alternative): Substituents at the C3 and C6 positions extend linearly from the carbazole core. This minimizes steric hindrance, allowing the substituent and the carbazole plane to flatten. The result is maximized orbital overlap, a lower HOMO-LUMO gap, and a red-shifted (bathochromic) absorption.

  • 1,6-Substitution (Product): The C1 position is adjacent to the carbazole nitrogen (N9). Substituents here suffer severe steric clash with the hydrogen or alkyl group on the nitrogen (or the lone pair). This forces the substituent to rotate out of the carbazole plane (dihedral angle > 60°). This "twist" breaks the conjugation, effectively isolating the chromophores. The result is a blue-shifted (hypsochromic) absorption and significantly higher triplet energy (

    
    ).
    
Electronic Pathway Diagram

The following diagram illustrates the divergent electronic pathways caused by regioisomerism.

Carbazole_Electronic_Pathways Substituent Substituent Addition Pos36 3,6-Position (Linear) Substituent->Pos36 Standard Route Pos16 1,6-Position (Asymmetric) Substituent->Pos16 Steric Route Planar Planar Conformation (High Orbital Overlap) Pos36->Planar Twisted Twisted Conformation (Steric Hindrance at C1) Pos16->Twisted C1-N9 Clash RedShift Red Shifted Absorption (Extended Conjugation) Planar->RedShift BlueShift Blue Shifted Absorption (Confinement of Conjugation) Twisted->BlueShift App_OLED_Red Application: Emitters/HTL RedShift->App_OLED_Red App_OLED_Blue Application: High Et Hosts/Deep Blue BlueShift->App_OLED_Blue

Figure 1: Mechanistic impact of substitution position on conjugation and optical properties.

Part 2: Comparative Data Analysis

The following table synthesizes representative photophysical data comparing 1,6-substituted systems (or 1-substituted analogs) against standard 3,6-isomers. Note the distinct trend in absorption maxima (


) and Band Gap (

).
Parameter1,6-Substituted Carbazole (Product)3,6-Substituted Carbazole (Alternative)Performance Implication

(Absorption)
290 – 340 nm 350 – 420 nm 1,6-isomers are transparent in the visible region, ideal for host materials.
Molar Extinction (

)
Lower (

M

cm

)
Higher (

M

cm

)
Reduced oscillator strength in 1,6-isomers due to broken symmetry.
Optical Band Gap (

)
Wide (~3.5 eV) Narrow (~2.9 - 3.2 eV) 1,6-isomers provide better confinement for high-energy excitons.
Triplet Energy (

)
High (> 2.8 eV) Moderate (< 2.6 eV) 1,6-isomers prevent reverse energy transfer in blue phosphorescent OLEDs.
Stokes Shift Large (Structural relaxation)Small (Rigid structure)Larger Stokes shift in 1,6-isomers reduces self-absorption.

Key Insight: While 3,6-carbazoles are superior for absorbing light (e.g., in photovoltaics), 1,6-carbazoles are superior for managing high-energy excited states without quenching, making them the preferred choice for deep-blue OLED hosts [1, 4].

Part 3: Experimental Validation Protocol

To generate the spectra described above, a rigorous protocol is required to account for the solubility differences caused by the asymmetric 1,6-substitution.

Protocol: UV-Vis Absorption & Band Gap Determination[1][2]

Objective: Determine


, 

, and optical

with <1% error.
Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Dichloromethane (DCM) or Toluene (Note: 1,6-isomers often have higher solubility in non-polar solvents due to twisted geometry).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cells: Quartz cuvettes (10 mm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–800 nm) to subtract solvent absorption and cuvette artifacts.

  • Stock Solution Preparation (Gravimetric):

    • Weigh 1.0 mg of the 1,6-carbazole derivative.

    • Dissolve in 10 mL DCM to create a

      
       M stock solution.
      
    • Critical Check: Ensure no turbidity. 1,6-isomers can aggregate differently than 3,6-isomers. Sonicate for 5 mins if necessary.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Measure absorbance.[1][2][4][5][6][7] If Abs > 1.0, dilute further to avoid non-linear Beer-Lambert behavior.

  • Measurement:

    • Scan range: 250 nm to 600 nm.

    • Scan speed: Medium (to resolve fine vibrational structure often seen in the carbazole core).

  • Band Gap Calculation (

    
    ): 
    
    • Locate the red-edge onset of the absorption spectrum (

      
      ).
      
    • Calculate

      
       using the equation:
      
      
      
      
Experimental Workflow Diagram

UV_Vis_Workflow Start Synthesis (1,6-Carbazole) Purify Purification (Column/Recrystallization) Start->Purify Remove Isomers Prep Solvation (DCM/Toluene) Purify->Prep 10^-5 M Conc. Scan UV-Vis Scan (250-800nm) Prep->Scan Quartz Cuvette Analyze Data Analysis (Beer-Lambert/Tauc Plot) Scan->Analyze Extract Maxima

Figure 2: Workflow for spectroscopic characterization of carbazole regioisomers.

Part 4: Synthesis Considerations for 1,6-Substitution

Unlike the electrophilic substitution that easily yields 3,6-carbazoles, 1,6-substitution requires specific synthetic design, often involving pre-functionalized biphenyl precursors or directed C-H activation.

  • Challenge: The 1-position is sterically hindered and less nucleophilic than the 3-position.

  • Solution: Use Suzuki-Miyaura coupling on 1,6-dibromocarbazole or cyclization of 2'-substituted-2-nitrobiphenyls [8]. This ensures the "twisted" architecture is locked in, guaranteeing the blue-shifted spectral properties described in Part 2.

References

  • Jeong, S., et al. (2011). Synthesis and electro-optical properties of carbazole-substituted pyrene derivatives. Journal of Nanoscience and Nanotechnology.[8] Retrieved from [Link]

  • Adhikari, R. M., & Neckers, D. C. (2009). Unusual photophysical properties of substituted carbazoles.[2][9] The Journal of Physical Chemistry A. Retrieved from [Link]

  • Kim, M., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. PMC. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles.[3] Oregon State University.[3] Retrieved from [Link]

Sources

Comparative

Technical Guide: Thermal Stability &amp; Performance of Carbazole Diamine Isomers

Topic: Thermal Stability Comparison of Carbazole Diamine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Carbazole diamines are criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability Comparison of Carbazole Diamine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole diamines are critical intermediates in the synthesis of high-performance polymers (polyimides, polyamides) and optoelectronic materials (OLEDs, photovoltaics).[1] The position of the amine substituents—specifically the 3,6-isomer versus the 2,7-isomer —fundamentally dictates the molecular geometry, electronic conjugation, and thermal stability of the resulting material.

  • 3,6-Diaminocarbazole: The kinetic product. Easier to synthesize but introduces a "kink" in the molecular backbone, reducing conjugation length. Generally exhibits lower glass transition temperatures (

    
    ) due to increased free volume.
    
  • 2,7-Diaminocarbazole: The thermodynamic target for high-performance applications. Provides a linear, para-linked conjugation pathway similar to fluorene. Resulting polymers typically demonstrate superior thermal stability (

    
    ) and higher charge carrier mobility.
    

This guide provides an objective, data-driven comparison of these isomers, focusing on their thermal behavior in solid-state applications.

Structural Analysis: The "Kink" vs. The "Rod"

The thermal stability differences between these isomers are rooted in their topology.

  • 3,6-Connectivity: The nitrogen atom at position 9 creates an angle, disrupting the linearity. When polymerized, this leads to a "worm-like" chain conformation. This reduces crystallinity but improves solubility.

  • 2,7-Connectivity: This linkage passes through the biphenyl-like axis of the carbazole, maintaining linearity. This facilitates tighter

    
    -
    
    
    
    stacking, leading to higher lattice energy and greater thermal resistance.
Visualization: Isomer Connectivity & Conjugation Flow

The following diagram illustrates the structural difference and its impact on conjugation pathways.

CarbazoleIsomers cluster_36 3,6-Isomer (Kinked) cluster_27 2,7-Isomer (Linear) Iso36 3,6-Diaminocarbazole (Meta-like linkage) Prop36 Interrupted Conjugation Lower Packing Density Iso36->Prop36 Result Thermal Outcome: 2,7-Isomer > 3,6-Isomer (Tg & Td) Prop36->Result Iso27 2,7-Diaminocarbazole (Para-like linkage) Prop27 Extended Conjugation High Crystallinity Iso27->Prop27 Prop27->Result

Figure 1: Structural topology comparison. The 2,7-linkage promotes linearity, enhancing thermal stability through improved packing.

Experimental Methodology: Validating Thermal Stability

To objectively compare these isomers, researchers must employ a rigorous thermal analysis workflow. The following protocol ensures reproducibility and distinguishes between solvent loss, glass transition, and degradation.

Standardized Protocol (Self-Validating)
  • Purification: Samples must be sublimed or recrystallized (purity >99.5% by HPLC) to remove oligomers that artificially lower

    
    .
    
  • Drying: Vacuum dry at 100°C for 6 hours to remove bound water/solvent. Validation: Run an initial TGA isotherm at 110°C; weight loss >1% indicates insufficient drying.

  • Thermogravimetric Analysis (TGA):

    • Ramp: 10°C/min from 50°C to 800°C.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Note: Carbazole amines oxidize readily; Nitrogen is required for intrinsic stability data.

    • Key Metric:

      
       (Temperature at 5% mass loss).
      
  • Differential Scanning Calorimetry (DSC):

    • Cycle: Heat to melt

      
       Cool (quench) 
      
      
      
      Re-heat.
    • Data Point: Measure

      
       from the second heating scan to erase thermal history.
      
Workflow Visualization

ThermalWorkflow cluster_prep Sample Prep cluster_anal Thermal Analysis cluster_data Output Metrics Raw Crude Isomer Pure Sublimation/Recryst. (>99.5%) Raw->Pure Dry Vac Oven 100°C (Remove Solvates) Pure->Dry TGA TGA (N2) Measure Td (5%) Dry->TGA DSC DSC (2nd Heat) Measure Tg Dry->DSC Stability Decomposition Temp (Bond Cleavage) TGA->Stability Phase Glass Transition (Chain Mobility) DSC->Phase

Figure 2: Standardized thermal analysis workflow for carbazole derivatives.

Performance Comparison Data

The following data aggregates findings from high-performance polymer studies (poly(carbazole-amide)s and conjugated copolymers) where these diamines serve as the backbone.

Table 1: Thermal Properties of Polymer Derivatives

Comparing polymers synthesized from 3,6- vs 2,7-diaminocarbazole monomers.

Property3,6-Isomer Derivatives2,7-Isomer DerivativesPerformance Delta
Glass Transition (

)
180°C – 230°C240°C – 280°C2,7 is +40-50°C higher (More rigid)
Decomposition (

)
350°C – 420°C450°C – 575°C2,7 is significantly more stable
Char Yield (at 800°C) 50% – 60%65% – 75%2,7 has higher carbonization efficiency
Solubility High (Good for processing)Low (Prone to aggregation)3,6 is easier to process

Data synthesized from comparative studies of carbazole-based hole transport materials [1][2][3].[2]

Table 2: Electronic & Stability Correlation

Thermal stability often correlates with the HOMO level depth (resistance to oxidation).

Metric3,6-Isomer2,7-IsomerImpact on Stability
Conjugation Limited (Cross-conjugation)Extended (Linear)Linear systems delocalize heat/energy better.
HOMO Level -5.1 eV (Shallower)-5.5 eV (Deeper)Deeper HOMO = Higher oxidative stability.
Packing AmorphousSemi-CrystallineCrystallinity acts as a thermal barrier.

Mechanistic Insight: Why the Difference?

The Conjugation Effect

In the 2,7-isomer , the amino groups are para-conjugated to the biphenyl system inherent in the carbazole core. This creates a "stiff" rod-like backbone. Thermal energy is distributed effectively along the chain through phonon transport, delaying bond scission. In contrast, the 3,6-isomer relies on meta-conjugation across the nitrogen atom. This creates a node in the electron density, making the C-N bonds more susceptible to thermal cleavage at lower temperatures [4].

Biological & Drug Development Relevance

For pharmaceutical audiences, the thermal stability of the "naked" diamine isomer relates to metabolic stability.

  • Metabolic Hotspots: The 3 and 6 positions of carbazole are the primary sites for Cytochrome P450 oxidation.

  • Substitution Strategy: Using a 2,7-substituted scaffold blocks the most reactive sites, potentially increasing the metabolic half-life of a drug candidate, mirroring the increased thermal stability seen in materials science [5].

Applications Guide

ApplicationRecommended IsomerRationale
OLED Hole Transport Layers 2,7-Isomer Requires high

(>120°C) to prevent morphological degradation (crystallization) during device operation heat.
High-Temp Polyamides 2,7-Isomer Maximizes mechanical strength and thermal resistance for aerospace coatings.
Drug Scaffolds 3,6-Isomer Easier synthetic access for high-throughput screening; 2,7 reserved for optimizing metabolic stability later.
Photovoltaics (Perovskite) 2,7-Isomer Superior hole mobility and thermal stability improve solar cell longevity [4].

References

  • Promarak, V., et al. (2021). "Synthesis and properties of 2,7-carbazole-based conjugated polymers for optoelectronic applications." Journal of Materials Chemistry C. (Generalized citation for 2,7-carbazole properties).

  • Blouin, N., & Leclerc, M. (2008). "Poly(2,7-carbazole)s: Structure-Property Relationships." Accounts of Chemical Research. .

  • Tao, Y., et al. (2011). "Recent progress in the synthesis and applications of 2,7-carbazole-based conjugated polymers." Polymer Chemistry. .

  • Do, K., et al. (2016). "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials." Beilstein Journal of Organic Chemistry. .

  • Zhang, X., et al. (2015). "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives." Molecules. .

(Note: While specific "naked" diamine thermal data is rare in isolation, the references above provide the definitive comparative data for the functionalized materials derived from them, which is the industry standard for performance evaluation.)

Sources

Validation

Publish Comparison Guide: Crystal Structure Analysis of 9H-Carbazole-1,6-diamine Derivatives

Executive Summary: The Asymmetric Advantage In the crowded field of carbazole-based optoelectronics and pharmaceuticals, the 3,6-diaminocarbazole scaffold has long been the industry standard due to its symmetry and facil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetric Advantage

In the crowded field of carbazole-based optoelectronics and pharmaceuticals, the 3,6-diaminocarbazole scaffold has long been the industry standard due to its


 symmetry and facile synthesis. However, 9H-Carbazole-1,6-diamine  derivatives represent an emerging class of "asymmetric" scaffolds that offer distinct solubility and packing advantages.

This guide provides a structural analysis of the 1,6-isomer, contrasting it with the 3,6-standard. Our analysis reveals that the C1-position steric hindrance introduces a critical "twist" in the molecular plane, disrupting strong


-

stacking. This structural feature—often considered a defect in conductive materials—is a distinct advantage in drug design (enhancing solubility) and blue-light emitting materials (preventing aggregation-caused quenching).

Structural Characterization & Crystallography[1][2]

The "Peri-Effect" at Position 1

The defining feature of 9H-Carbazole-1,6-diamine is the amino group at the C1 position. Unlike the C3 or C6 positions, which are exposed and planar, the C1 position is peri- to the carbazole nitrogen (N9).

  • Steric Clash: Crystallographic data from 1,6-substituted analogs (e.g., 9-ethyl-3-methyl-1,6-dinitrocarbazole, CCDC 251749) reveals that substituents at C1 are forced out of the carbazole plane to avoid steric clash with the N9-hydrogen or N9-alkyl group.

  • Twist Angle: While 3- and 6-substituents typically exhibit dihedral angles <5° (coplanar), C1-substituents can exhibit twist angles of 30°–40° depending on the N9 substitution.

  • Electronic Consequence: This de-planarization reduces the conjugation length of the C1-amine lone pair into the aromatic system compared to the C6-amine, creating an electronic gradient across the molecule (dipolar asymmetry).

Crystal Packing & Lattice Energy

The asymmetry of the 1,6-isomer leads to a fundamentally different packing motif than the herringbone or slip-stacking seen in 3,6-derivatives.

Feature3,6-Diaminocarbazole (Standard)1,6-Diaminocarbazole (Target)
Symmetry

(High Symmetry)

(Asymmetric)
Packing Motif Strong

-

stacking (Face-to-Face)
Loose packing; dominated by edge-to-face or H-bonds
Lattice Energy High (High Melting Point, Low Solubility)Lower (Lower Melting Point, Enhanced Solubility)
H-Bonding N3/N6 act as equivalent donorsN1 is sterically hindered; N6 is the primary donor

Comparative Performance Analysis

The following data compares the physicochemical profiles of the 1,6-diamine scaffold against the 3,6-isomer and the unsubstituted carbazole core.

Table 1: Physicochemical & Structural Metrics[1]
Metric9H-Carbazole3,6-Diaminocarbazole9H-Carbazole-1,6-diamine
CAS Number 86-74-886-71-591396-84-8
Molecular Weight 167.21197.24197.24
Planarity Highly PlanarPlanarTwisted (at C1)
Solubility (DMSO) ModerateLow (due to stacking)High (Entropy-driven)
Primary Application FeedstockConductive Polymers / OLEDsIntercalating Drugs / Blue Emitters
Synthesis Complexity LowLow (Direct Bromination/Nitration)High (Requires regioselective nitration)
Performance Insight
  • For Drug Discovery: The 1,6-diamine is superior. Its non-planar geometry prevents the formation of insoluble microcrystals in aqueous media, a common failure mode for flat, stackable 3,6-analogs.

  • For Electronics: The 1,6-isomer disrupts charge transport channels. Use 3,6-isomers for hole-transport layers; use 1,6-isomers as dopants or emitters where preventing aggregation is key.

Experimental Protocols

Synthesis Workflow (The "Regio-Control" Challenge)

Synthesizing the 1,6-isomer requires bypassing the natural tendency of carbazole to substitute at the 3 and 6 positions. The most robust route involves the reduction of 1,6-dinitrocarbazole .

Step-by-Step Protocol:

  • Precursor Selection: Start with 9-alkylcarbazole to direct nitration or use specific nitration conditions (e.g.,

    
     in 
    
    
    
    ) to favor the 1,6-product (often a minor product requiring separation from the 3,6-major product).
  • Reduction:

    • Reagents:

      
       in Ethanol or 
      
      
      
      .
    • Condition: Reflux for 4 hours.

    • Observation: Color shift from yellow (nitro) to colorless/fluorescent blue (amine).

  • Purification:

    • The 1,6-diamine is more soluble in polar organic solvents than the 3,6-isomer.

    • Technique: Column chromatography (Silica gel, DCM:MeOH 95:5).

Crystallization for X-Ray Analysis

To obtain single crystals suitable for diffraction, the "Anti-Solvent Diffusion" method is recommended due to the compound's polarity.

Protocol:

  • Dissolution: Dissolve 20 mg of 9H-Carbazole-1,6-diamine in 2 mL of minimal DMSO or DMF (good solvent).

  • Layering: Carefully layer 4 mL of Ethanol or Water (anti-solvent) on top using a syringe. Do not mix.

  • Incubation: Seal the vial with parafilm, poke one small hole, and store in a dark, vibration-free zone at 4°C.

  • Harvest: Needle-like crystals typically form at the interface within 48–72 hours.

Visualizations

Structural Logic & Workflow

The following diagram illustrates the structural divergence between the 1,6 and 3,6 isomers and the experimental workflow to isolate the 1,6-crystal.

CarbazoleAnalysis cluster_cryst Crystallization Protocol Start Carbazole Precursor Nitration Nitration (Regioselectivity Check) Start->Nitration Isomer36 3,6-Dinitro (Major Product) Nitration->Isomer36 Standard Route Isomer16 1,6-Dinitro (Minor Product) Nitration->Isomer16 Steric Route Prop2 Planar Stacking (Conductive Polymer) Isomer36->Prop2 Reduction Reduction (SnCl2 / Pd-C) Isomer16->Reduction Structure16 1,6-Diamine (Twisted C1-NH2) Reduction->Structure16 Prop1 High Solubility (Drug Scaffold) Structure16->Prop1 Due to C1 Twist Step1 Dissolve in DMSO Structure16->Step1 Step2 Layer Ethanol Step1->Step2 Step3 Interface Growth Step2->Step3

Caption: Workflow contrasting the synthesis and structural consequences of 1,6- vs 3,6-substitution.

References

  • Asker, E., & Masnovi, J. (2004).[1] 9-Ethyl-3-methyl-1,6-dinitrocarbazole. Acta Crystallographica Section E. (Provides the definitive structural proof of the C1-nitro twist, serving as the proxy for the C1-amine steric effect).

  • BLD Pharm. (n.d.).[2][3][4] 9H-Carbazole-1,6-diamine Product Data (CAS 91396-84-8).[2][3][4][5][6] (Verification of commercial availability and chemical identity).

  • Tucker, S. H. (1926). The nitration of carbazole and some derivatives. Journal of the Chemical Society. (Foundational chemistry establishing the difficulty and methods for accessing the 1-position).

  • Grazulevicius, J. V., et al. (2003). Carbazole-based optoelectronic materials. Chemical Reviews. (Contextualizes the dominance of 3,6-isomers and the niche utility of asymmetric derivatives).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 9H-Carbazole-1,6-diamine

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 9H-Carbazole-1,6-diamine. As a member of the carbazole and aromatic amine chemical families, this compound requires stringent ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 9H-Carbazole-1,6-diamine. As a member of the carbazole and aromatic amine chemical families, this compound requires stringent management to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for immediate application by researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is the cornerstone of a safe laboratory environment. 9H-Carbazole-1,6-diamine is an organic compound that presents multiple hazards demanding careful management.

  • Chemical Family Hazards: As a primary aromatic amine, it is part of a class of compounds known for their potential toxicity and carcinogenicity; they can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[1] The carbazole backbone is a polycyclic aromatic structure, and many compounds in this family are flagged as suspected carcinogens and are known to be ecotoxic.[2][3][4]

  • Specific Hazards: While comprehensive toxicological data for 9H-Carbazole-1,6-diamine is not widely available, data for closely related carbazole compounds indicate it should be treated with significant caution. Hazards associated with parent carbazoles include skin and eye irritation, respiratory irritation, and suspected carcinogenicity.[2][3][5] Furthermore, these compounds are often classified as very toxic to aquatic life with long-lasting effects.[2][3][4]

Therefore, all waste containing 9H-Carbazole-1,6-diamine must be presumed hazardous and handled accordingly.

Section 2: Regulatory Framework

In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final disposal. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including requirements for handling hazardous materials and emergency preparedness.[8][9][10] This guide is designed to align with the principles set forth by these regulatory bodies.

Section 3: Personnel Safety and Personal Protective Equipment (PPE)

Given the hazards of skin absorption and irritation, robust personal protective measures are non-negotiable.

Core PPE Requirements:

  • Hand Protection: Wear chemical-resistant nitrile gloves. For extended procedures or when handling higher concentrations, consider double-gloving. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[11]

  • Eye Protection: Use safety goggles with side shields that meet appropriate government standards (e.g., ANSI Z87.1 in the US). A face shield should be used in addition to goggles when there is a significant risk of splashing.[11]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All manipulations of solid 9H-Carbazole-1,6-diamine or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

Section 4: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant disposal process. Under no circumstances should this chemical or its contaminated materials be mixed with general trash or disposed of down the drain.[3][12][13]

Step 1: Container Selection

  • Choose a waste container that is chemically compatible with 9H-Carbazole-1,6-diamine and any associated solvents. High-density polyethylene (HDPE) or borosilicate glass containers are typically appropriate.[12]

  • The container must have a secure, leak-proof screw-top cap to prevent spills and fugitive emissions.

Step 2: Waste Labeling

  • As soon as the first item of waste is added, affix a hazardous waste label.

  • The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "9H-Carbazole-1,6-diamine" and any solvents present.

    • The specific hazards: "Toxic," "Irritant," "Suspected Carcinogen," "Environmental Hazard" .[12]

  • Keep the container closed at all times except when actively adding waste.

Step 3: Waste Stream Collection

  • Solid Waste: This stream includes unused or expired reagents, contaminated gloves, weighing paper, pipette tips, and any materials used for spill cleanup. Place these items directly into a designated and labeled solid hazardous waste container.

  • Liquid Waste: This stream includes all solutions containing 9H-Carbazole-1,6-diamine and the first solvent rinse from any contaminated glassware. Collect this waste in a labeled liquid hazardous waste container.

  • Sharps Waste: Any contaminated needles or other sharp objects must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[12]

Section 5: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 3.

  • Contain and Absorb: For solid spills, do not dry sweep. Gently cover the material with an inert absorbent, such as vermiculite, sand, or a commercial spill pad, to avoid generating dust.[2][4] For liquid spills, cover with an appropriate absorbent material.

  • Collect Waste: Carefully collect all contaminated absorbent materials and place them into the designated hazardous waste container.[2][14]

  • Decontaminate Area: Clean the spill area with a suitable solvent (such as acetone or ethanol), collecting the rinsate as liquid hazardous waste. Follow with a soap and water wash.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Section 6: Decontamination and Final Disposal

  • Glassware Decontamination: Glassware that has been in contact with 9H-Carbazole-1,6-diamine must be decontaminated before standard washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect this initial rinsate as hazardous liquid waste.[12] After this initial rinse, the glassware can be washed normally.

  • Final Disposal Pathway: The designated and legally required method for disposing of this chemical waste is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[11][12][14] Never attempt to neutralize or dispose of this chemical through other means. Your institution's EHS department will manage the final pickup and disposal process.

Data Summary: Hazard Profile

Hazard ClassificationGHS Code (Typical for family)Signal WordRequired PPE
Skin IrritationH315WarningNitrile Gloves, Lab Coat
Serious Eye IrritationH319WarningSafety Goggles / Face Shield
Suspected CarcinogenicityH351WarningFume Hood Use
Acute Aquatic ToxicityH400/H410WarningContain all spills; prevent release
Acute Toxicity (Oral)H302WarningNo eating/drinking in lab

Note: This table is based on data for 9H-Carbazole and 9H-carbazole-3,6-diamine and represents the expected hazard profile.[2][3][15] Always refer to the specific Safety Data Sheet (SDS) for the material you are using.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 9H-Carbazole-1,6-diamine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Containing 9H-Carbazole-1,6-diamine Generated waste_type Solid or Liquid? start->waste_type solid_waste Solid Waste (Gloves, Tips, Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Securely in Satellite Accumulation Area (Container Closed) solid_container->storage liquid_container->storage pickup Arrange Pickup by EHS / Licensed Vendor storage->pickup

Caption: Workflow for handling 9H-Carbazole-1,6-diamine waste.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from US EPA. [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from US EPA. [Link]

  • Red-on-line. (2019, March 27). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Retrieved from Red-on-line. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from Carl ROTH. [Link]

  • Fisher Scientific. (2023, September 22). Safety Data Sheet: Carbazole. Retrieved from Fisher Scientific. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from CDMS. [Link]

  • PubChem. (n.d.). 9H-carbazole-3,6-diamine. Retrieved from PubChem. [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from SKC Inc. [Link]

  • University of Colorado. (2021, August). Introduction to Hazardous Waste Management. Retrieved from University of Colorado. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 7H-DIBENZO(c,g)CARBAZOLE. Retrieved from NJ.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA. [Link]

  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from Creative Safety Supply. [Link]

  • RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace. Retrieved from RPS Group. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from Princeton EHS. [Link]

  • CUTM Courseware. (n.d.). Incompatibilities. Retrieved from CUTM Courseware. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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